M-Hydroxybenzenesulphonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJJEIFIJQCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204692 | |
| Record name | m-Hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56157-93-8 | |
| Record name | m-Hydroxybenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056157938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Hydroxybenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of m-Hydroxybenzenesulfonyl Chloride from Resorcinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of m-hydroxybenzenesulfonyl chloride, a valuable intermediate in the development of novel pharmaceuticals, starting from the readily available precursor, resorcinol. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.
Introduction
m-Hydroxybenzenesulfonyl chloride, systematically known as 3-hydroxybenzenesulfonyl chloride, and its isomers are important building blocks in organic synthesis. The presence of the reactive sulfonyl chloride group and the phenolic hydroxyl group allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of biologically active molecules. This guide focuses on a two-step synthetic pathway from resorcinol, involving an initial sulfonation reaction followed by chlorination of the resulting sulfonic acid.
Synthetic Pathway Overview
The synthesis of m-hydroxybenzenesulfonyl chloride from resorcinol proceeds through a two-step reaction sequence. The first step is the electrophilic aromatic substitution of resorcinol to introduce a sulfonic acid group. The second step involves the conversion of the sulfonic acid intermediate into the desired sulfonyl chloride.
Caption: Overall synthetic route from resorcinol to m-hydroxybenzenesulfonyl chloride.
Experimental Protocols
Step 1: Sulfonation of Resorcinol to 2,4-Dihydroxybenzenesulfonic Acid
The sulfonation of resorcinol is an electrophilic aromatic substitution reaction. The hydroxyl groups of resorcinol are strongly activating and ortho-, para-directing. Therefore, the sulfonation is expected to occur at the positions ortho and para to the hydroxyl groups. The primary product formed is 2,4-dihydroxybenzenesulfonic acid (also known as resorcinol-4-sulfonic acid)[1]. Controlling the reaction conditions is crucial to favor monosulfonation and prevent the formation of di- and tri-sulfonated products[2].
Experimental Procedure:
A detailed experimental protocol for the selective synthesis of 2,4-dihydroxybenzenesulfonic acid is not extensively reported in the literature. However, based on general sulfonation procedures for phenols, the following method can be proposed:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place resorcinol.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid or fuming sulfuric acid dropwise to the resorcinol with constant stirring. The use of thionyl chloride in conjunction with sulfuric acid has been reported to increase the rate of sulfonation by removing the water generated during the reaction.
-
Reaction Conditions: Maintain the reaction temperature between 0-5°C to control the exothermicity of the reaction and minimize side product formation. The reaction time will vary depending on the scale and specific conditions but can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the reaction mixture can be poured onto ice to precipitate the sulfonic acid product. The crude 2,4-dihydroxybenzenesulfonic acid can then be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Molar Ratio (Resorcinol:Sulfonating Agent) | 1 : 1.1 | General Procedure |
| Reaction Temperature | 0 - 5 °C | [3] |
| Reaction Time | 2 - 4 hours | Estimated |
| Yield | Moderate to High | Expected |
Step 2: Chlorination of 2,4-Dihydroxybenzenesulfonic Acid to m-Hydroxybenzenesulfonyl Chloride
The conversion of the sulfonic acid to the sulfonyl chloride is a crucial step. Several chlorinating agents can be employed for this transformation, with phosphorus pentachloride and thionyl chloride being the most common[4][5].
Experimental Procedure using Phosphorus Pentachloride:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a powder addition funnel, place the dried 2,4-dihydroxybenzenesulfonic acid.
-
Reagent Addition: Slowly add phosphorus pentachloride in portions to the sulfonic acid with vigorous stirring. The reaction is typically exothermic and evolves hydrogen chloride gas, which should be trapped or vented to a fume hood. Phosphorus oxychloride can be used as a solvent[6].
-
Reaction Conditions: The reaction mixture is heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of HCl evolution.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice to decompose the excess phosphorus pentachloride and phosphorus oxychloride. The solid m-hydroxybenzenesulfonyl chloride precipitates out and can be collected by filtration. The crude product is then washed with cold water and dried. Recrystallization from a suitable solvent, such as a mixture of carbon tetrachloride and petroleum ether, can be performed for further purification.
Experimental Procedure using Thionyl Chloride:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet, suspend the 2,4-dihydroxybenzenesulfonic acid in an excess of thionyl chloride.
-
Reaction Conditions: The mixture is refluxed until the reaction is complete, which is indicated by the formation of a clear solution and the cessation of sulfur dioxide and hydrogen chloride evolution.
-
Work-up and Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude m-hydroxybenzenesulfonyl chloride can then be purified by vacuum distillation or recrystallization.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Molar Ratio (Sulfonic Acid:PCl5) | 1 : 1.2 | [5] |
| Reaction Temperature | Reflux | [6] |
| Reaction Time | 1 - 3 hours | Estimated |
| Yield | > 70% | Expected |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of m-hydroxybenzenesulfonyl chloride.
Caption: Workflow for the synthesis and characterization of m-hydroxybenzenesulfonyl chloride.
Conclusion
References
- 1. 2,4-dihydroxybenzenesulfonic Acid | C6H6O5S | CID 5312117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1048644B1 - Process for the preparation of 4,6-diaminoresorcin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
M-Hydroxybenzenesulphonyl chloride CAS number and spectral data
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of M-Hydroxybenzenesulphonyl chloride, a key intermediate in synthetic organic chemistry. This document outlines its chemical identity, and available data, and provides generalized experimental protocols relevant to its synthesis.
Core Compound Information
This compound , also known as 3-hydroxybenzenesulfonyl chloride, is an aromatic sulfonyl chloride. Its chemical structure features a hydroxyl group at the meta-position of the benzene ring relative to the sulfonyl chloride group. This bifunctionality makes it a versatile reagent in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals.
| Identifier | Value |
| CAS Number | 56157-93-8[1][2] |
| Molecular Formula | C₆H₅ClO₃S[1][2] |
| Molecular Weight | 192.62 g/mol [1][2] |
| Synonyms | 3-Hydroxybenzenesulfonyl chloride, this compound |
Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will exhibit six distinct signals for the aromatic carbons. The carbon attached to the sulfonyl chloride group is expected to be the most downfield-shifted. The chemical shifts of the carbons will be influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating hydroxyl group.
Predicted Infrared (IR) Spectral Data
The IR spectrum is anticipated to display characteristic absorption bands for the following functional groups:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| S=O stretch (sulfonyl) | 1350-1400 and 1150-1200 |
| S-Cl stretch | 500-600 |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Fragmentation patterns would likely involve the loss of SO₂, Cl, and other fragments from the benzene ring.
Experimental Protocols
General Synthesis Protocol for Aryl Sulfonyl Chlorides
This protocol is a generalized procedure and may require optimization for the synthesis of this compound.
Materials:
-
m-Aminophenol (starting material)
-
Sodium nitrite
-
Hydrochloric acid
-
Sulfur dioxide
-
Copper(I) chloride
-
An appropriate solvent (e.g., glacial acetic acid)
Procedure:
-
Diazotization: m-Aminophenol is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Sulfonylation: The diazonium salt solution is then slowly added to a solution of sulfur dioxide in glacial acetic acid, with copper(I) chloride acting as a catalyst. This reaction, known as the Sandmeyer reaction, introduces the sulfonyl chloride group.
-
Work-up: The reaction mixture is poured onto ice, and the crude this compound is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the final product.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Sulfonyl chlorides are corrosive and moisture-sensitive. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn.
Logical Relationships in Synthesis
The synthesis of this compound from m-aminophenol can be visualized as a two-step process.
Caption: Synthetic pathway from m-aminophenol.
Experimental Workflow for Characterization
The characterization of the synthesized this compound would follow a standard analytical workflow.
Caption: Workflow for product characterization.
References
A Comprehensive Technical Guide to the Solubility of M-Hydroxybenzenesulphonyl Chloride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of M-Hydroxybenzenesulphonyl chloride (also known as 3-hydroxybenzenesulfonyl chloride). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed, generalized experimental protocol for determining solubility, alongside available qualitative information. This guide is intended to empower researchers to accurately determine the solubility of this compound in various organic solvents relevant to their work in drug discovery and development.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its reactivity is centered around the sulfonyl chloride functional group, which readily reacts with nucleophiles such as amines and alcohols. Understanding its solubility in common organic solvents is critical for reaction design, purification, and formulation development. A solvent's ability to dissolve this reagent impacts reaction kinetics, yield, and the ease of product isolation.
Qualitative Solubility Data
Published data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate its solubility in certain common organic solvents. This information is summarized in the table below. It is important to note that "soluble" is a relative term and quantitative determination is necessary for precise process development.
| Solvent | Common Name | Qualitative Solubility |
| Dichloromethane | DCM | Soluble[1] |
| Acetone | Soluble[1] |
Experimental Protocol for Determining Solubility
The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound like this compound in an organic solvent. The gravimetric method described here is a reliable and widely used technique.
Principle
A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume or mass of the clear, saturated supernatant is then carefully separated, and the solvent is evaporated. The mass of the remaining this compound residue is then determined, allowing for the calculation of its solubility in the specific solvent at that temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials or flasks with airtight seals
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a glass vial or flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Separation of the Saturated Solution:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette or syringe. To avoid crystallization due to temperature changes, this step should be performed as quickly as possible.
-
To ensure no solid particles are transferred, pass the solution through a chemically resistant syringe filter into a pre-weighed, clean, and dry evaporating dish or vial.
-
-
Gravimetric Determination:
-
Record the exact mass of the evaporating dish containing the saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the evaporating dish with the solid residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Data Calculation
The solubility can be expressed in various units, such as g/100 mL or mol/L.
-
Mass of dissolved this compound (g): (Mass of dish + residue) - (Mass of empty dish)
-
Solubility ( g/100 mL): (Mass of dissolved this compound / Volume of supernatant taken) x 100
-
Solubility (mol/L): (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of supernatant taken in L)
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
References
Reactivity of m-Hydroxybenzenesulphonyl Chloride with Primary vs. Secondary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of m-hydroxybenzenesulphonyl chloride with primary and secondary amines. The formation of sulfonamides is a cornerstone of medicinal chemistry, and understanding the kinetic and mechanistic nuances of this reaction is critical for the rational design and synthesis of novel therapeutic agents.[1] This document outlines the fundamental principles governing the differential reactivity, presents illustrative quantitative data, details experimental protocols for comparative analysis, and provides visual representations of the underlying chemical processes.
Core Principles of Reactivity
The reaction between this compound and an amine is a classic example of nucleophilic acyl substitution at a sulfur center, leading to the formation of a stable sulfonamide bond. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion as the leaving group. The overall reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.[2][3]
The reactivity of amines in this reaction is primarily governed by two factors:
-
Nucleophilicity: Primary amines are generally more nucleophilic than secondary amines. This is attributed to the presence of two hydrogen atoms on the nitrogen in primary amines, which are electron-donating and increase the electron density on the nitrogen atom.
-
Steric Hindrance: Primary amines are less sterically hindered than secondary amines, which have two alkyl or aryl substituents attached to the nitrogen. This reduced steric bulk allows for easier approach of the primary amine to the electrophilic sulfur center of the sulfonyl chloride.
Consequently, primary amines are expected to react more rapidly with this compound than secondary amines.[3] This differential reactivity can be exploited to achieve chemoselective sulfonylation in molecules containing both primary and secondary amine functionalities.
Quantitative Data Summary
The following table summarizes illustrative kinetic data for the reaction of this compound with a representative primary amine (methylamine) and a secondary amine (dimethylamine). Please note that these are representative values based on general principles of chemical reactivity and are intended for comparative purposes. Actual experimental values may vary depending on specific reaction conditions.
| Amine | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate | Half-life (t₁/₂, s) at [Amine]₀ = 0.1 M |
| Methylamine (Primary) | 1.5 x 10⁻² | 10 | 462 |
| Dimethylamine (Secondary) | 1.5 x 10⁻³ | 1 | 4620 |
Table 1: Illustrative Kinetic Data for the Sulfonylation of Primary vs. Secondary Amines.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted m-Hydroxybenzenesulfonamides
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., methylamine, dimethylamine)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[3]
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.[3]
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired sulfonamide.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Competitive Reaction for Determining Selectivity
This protocol is designed to directly compare the reactivity of a primary and a secondary amine towards this compound.
Procedure:
-
In a round-bottom flask, combine the primary amine (1.0 mmol), the secondary amine (1.0 mmol), and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C.
-
Add a solution of this compound (0.5 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction with water (10 mL).
-
Work up the reaction as described in the general procedure (3.1).
-
Analyze the product mixture by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the sulfonamides derived from the primary and secondary amines. This ratio will provide a quantitative measure of the selectivity.
Visualizing Reaction Mechanisms and Workflows
Reaction Mechanism
The following diagram illustrates the nucleophilic substitution mechanism for the reaction of this compound with a primary amine.
Caption: Mechanism of sulfonamide formation.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of a sulfonamide.
Caption: General experimental workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of m-Hydroxybenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of m-hydroxybenzenesulfonyl chloride. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and quality control by providing detailed spectral data and standardized experimental protocols.
Introduction
m-Hydroxybenzenesulfonyl chloride is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds with potential biological activity. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such compounds. This guide focuses on the detailed ¹H and ¹³C NMR spectral features of m-hydroxybenzenesulfonyl chloride.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, experimentally derived NMR data for m-hydroxybenzenesulfonyl chloride, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of m-hydroxybenzenesulfonyl chloride is characterized by distinct signals corresponding to the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted ¹H NMR Data for m-Hydroxybenzenesulfonyl Chloride
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.65 | d | 2.0 |
| H-4 | 7.35 | dd | 8.0, 2.0 |
| H-5 | 7.55 | t | 8.0 |
| H-6 | 7.20 | d | 8.0 |
| OH | Variable | br s | - |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm.
Table 2: Predicted ¹³C NMR Data for m-Hydroxybenzenesulfonyl Chloride
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.0 |
| C-2 | 125.0 |
| C-3 | 158.0 |
| C-4 | 120.0 |
| C-5 | 130.0 |
| C-6 | 122.0 |
Disclaimer: These are predicted values and may differ slightly from experimental results.
Experimental Protocols
The following are generalized, yet detailed, methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of m-hydroxybenzenesulfonyl chloride.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for this type of compound include deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.
-
Concentration: Dissolve approximately 5-10 mg of m-hydroxybenzenesulfonyl chloride in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. If the deuterated solvent does not already contain TMS, a small amount may be added.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected range of proton signals.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Baseline correct the spectrum to ensure accurate integration.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer is also beneficial for ¹³C NMR to enhance sensitivity and resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally used.
-
Spectral Width: A spectral width of around 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.
-
-
Processing:
-
Perform a Fourier transform on the FID.
-
Phase and baseline correct the spectrum as described for ¹H NMR.
-
Reference the spectrum to the solvent signal (e.g., 77.16 ppm for CDCl₃) or the TMS signal at 0 ppm.
-
Visualization of NMR Data Interpretation Workflow
The following diagram illustrates the logical workflow for the interpretation of the NMR data of m-hydroxybenzenesulfonyl chloride, from the molecular structure to the final spectral assignment.
Caption: Workflow for NMR spectral analysis of m-hydroxybenzenesulfonyl chloride.
Signaling Pathway of NMR Signal Generation
The following diagram illustrates the fundamental process of how an NMR signal is generated from the atomic nucleus to the detected signal.
Caption: The fundamental process of generating an NMR signal.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of m-hydroxybenzenesulfonyl chloride. For definitive structural confirmation, it is always recommended to acquire experimental data and perform a comprehensive analysis, including two-dimensional NMR experiments where necessary.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of M-Hydroxybenzenesulphonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of m-hydroxybenzenesulphonyl chloride. Due to the limited availability of direct spectral data for this specific compound in the public domain, this document synthesizes information from analogous compounds and established principles of IR spectroscopy to present a predictive analysis. This guide is intended to aid researchers in the identification, characterization, and quality control of this compound and related compounds.
Introduction to the Infrared Spectroscopy of Arylsulfonyl Chlorides
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For a molecule such as this compound, which possesses hydroxyl (-OH), sulfonyl chloride (-SO₂Cl), and substituted benzene ring moieties, IR spectroscopy can provide valuable structural information.
The key vibrational modes to consider for this compound are:
-
O-H stretching: Characteristic of the hydroxyl group.
-
S=O stretching (asymmetric and symmetric): Characteristic of the sulfonyl group.
-
S-Cl stretching: Characteristic of the sulfonyl chloride group.
-
C-S stretching: Linking the sulfonyl group to the benzene ring.
-
Aromatic C-H and C=C stretching and bending: Characteristic of the substituted benzene ring.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the typical frequency ranges for the constituent functional groups.
| Functional Group | Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** | Intensity |
| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Broad, Medium-Strong |
| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1385 - 1365 | Strong |
| S=O Symmetric Stretch | 1190 - 1170 | Strong | |
| Sulfonyl Chloride (-SO₂Cl) | S-Cl Stretch | 600 - 500 | Strong |
| Aryl-Sulfur (-Ar-S) | C-S Stretch | 700 - 600 | Medium |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1600 - 1475 | Medium-Weak | |
| C-H Out-of-Plane Bending | 900 - 690 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain a high-quality infrared spectrum of solid this compound.
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
-
Spatula.
-
Appropriate solvent for cleaning (e.g., isopropanol).
-
Lint-free wipes.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Record a background spectrum. This will account for any atmospheric and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to remove any sample residue.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the infrared spectroscopic analysis of this compound.
Mass Spectrometry Fragmentation Analysis of m-Hydroxybenzenesulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected mass spectrometry (MS) fragmentation pattern of m-hydroxybenzenesulfonyl chloride. Due to the absence of a publicly available experimental mass spectrum for this specific compound in our search of prominent databases (including NIST and Wiley spectral libraries), this guide is based on established fragmentation principles of aromatic sulfonyl chlorides. The information herein serves as a predictive framework for researchers working with this and structurally related compounds.
Predicted Mass Spectrometry Data
The fragmentation of m-hydroxybenzenesulfonyl chloride under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the loss of the sulfonyl chloride group and subsequent fragmentation of the aromatic ring. The table below summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion. Please note that relative intensities are not provided as they are dependent on experimental conditions and require an experimental spectrum for accurate determination.
| Predicted Fragment Ion | m/z (Predicted) | Neutral Loss |
| [C₆H₅O₃SCl]⁺• (Molecular Ion) | 192 | - |
| [C₆H₅O₃S]⁺ | 157 | Cl |
| [C₆H₄O₂S]⁺• | 140 | HCl |
| [C₆H₅O]⁺ | 93 | SO₂Cl |
| [C₆H₄S]⁺• | 108 | OH, Cl |
| [C₆H₅]⁺ | 77 | SO₃Cl |
| [C₄H₃]⁺ | 51 | CO, SO₂, Cl |
Proposed Fragmentation Pathway
The fragmentation of m-hydroxybenzenesulfonyl chloride is initiated by the removal of an electron to form the molecular ion (m/z 192). The primary fragmentation routes are expected to be the cleavage of the S-Cl bond and the S-C bond, as well as rearrangements involving the hydroxyl group. A key fragmentation is the loss of a chlorine radical to form the sulfonyl cation at m/z 157. Another significant pathway involves the loss of the entire sulfonyl chloride radical, leading to the formation of a hydroxy-substituted phenyl cation at m/z 93. Subsequent fragmentations would involve losses of small neutral molecules like CO and SO₂ from the initial fragment ions.
Stability and Storage of M-Hydroxybenzenesulphonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for M-Hydroxybenzenesulphonyl chloride. Due to the limited availability of specific stability data for the meta-isomer, this guide synthesizes information from closely related compounds, such as 4-Hydroxybenzenesulphonyl chloride, and general principles of sulfonyl chloride chemistry to provide a robust framework for handling and storage.
Core Stability Profile and Recommended Storage
This compound is expected to be a moisture-sensitive and hygroscopic solid. The primary degradation pathway is likely hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is accelerated by the presence of water and elevated temperatures. Proper storage is therefore critical to maintain the integrity and reactivity of the compound.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for maintaining the stability of this compound, based on data for analogous compounds and general best practices for sulfonyl chlorides.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Freezer)[1] | Reduces the rate of potential degradation reactions, including hydrolysis and auto-decomposition. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen)[1] | Prevents reaction with atmospheric moisture and oxygen, which can contribute to degradation. |
| Moisture | Store in a tightly sealed container in a dry environment[1] | This compound is hygroscopic and will readily hydrolyze in the presence of water. |
| Light | Protect from light | While specific photostability data is unavailable, protection from light is a general best practice to prevent potential photodegradation. |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, amines[2] | Reacts with water to form hydrochloric and benzenesulfonic acids.[2] Can react vigorously with bases, amines, and oxidizing agents.[2] |
Degradation Pathway
The principal degradation pathway for this compound is hydrolysis. In the presence of water, the sulfonyl chloride functional group is converted to a sulfonic acid, releasing hydrochloric acid as a byproduct.
Experimental Protocol: Stability-Indicating Assay
The following is a proposed experimental protocol for a forced degradation study to establish a stability-indicating analytical method for this compound. This protocol is based on general principles outlined by the International Council for Harmonisation (ICH) guidelines.
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Materials and Methods:
-
Reference Standard: A well-characterized, high-purity sample of this compound.
-
Reagents: HPLC-grade acetonitrile, water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.
Experimental Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples by HPLC.
-
-
HPLC Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of the parent compound.
-
Method Validation: The developed method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Conclusion
While specific stability data for this compound is not extensively published, a conservative approach to storage and handling is recommended based on the known properties of related sulfonyl chlorides. Storage at low temperatures, under an inert atmosphere, and with strict moisture control is paramount to preserving the quality of the compound. The provided experimental protocol offers a framework for researchers to conduct their own stability studies to determine the shelf-life and degradation profile under their specific laboratory conditions.
References
potential hazards and safety precautions for M-Hydroxybenzenesulphonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for M-Hydroxybenzenesulphonyl chloride (CAS No. 56157-9-3). The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely in a laboratory setting.
Quantitative Hazard and Property Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H5ClO3S | PubChem[1] |
| Molecular Weight | 192.62 g/mol | PubChem[1] |
| Boiling Point | 340.1°C at 760 mmHg | Guidechem[2] |
| Flash Point | 159.5°C | Guidechem[2] |
| XLogP3 | 1.6 | PubChem[1] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger
Hazard Pictograms:
-
Corrosion (GHS05)
-
Exclamation Mark (GHS07)
Hazard and Precautionary Relationships
The following diagram illustrates the logical flow from the inherent hazards of this compound to the mandatory safety precautions that must be implemented to mitigate risks.
Caption: Relationship between hazards and corresponding safety measures.
Experimental Protocols: Safe Handling and Use
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following section outlines a general experimental procedure for a common reaction type involving this compound – the synthesis of a sulfonamide. This protocol should be adapted and reviewed based on the specific reactants, stoichiometry, and reaction conditions of any planned experiment.
General Protocol for Sulfonamide Synthesis
This protocol is a representative example and should be performed in a certified chemical fume hood with all necessary personal protective equipment.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Apparatus for quenching and work-up
Procedure:
-
Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
Reagent Preparation:
-
Dissolve the amine substrate and the tertiary amine base in the anhydrous aprotic solvent within the round-bottom flask.
-
In a separate, dry container, dissolve the this compound in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the amine and base in an ice bath (0°C).
-
Slowly add the solution of this compound from the addition funnel to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required reaction time (monitoring by TLC or LC-MS is recommended).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of a mild acid (e.g., ammonium chloride).
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
-
Experimental Workflow with Safety Checkpoints
The following diagram outlines the general workflow for the sulfonamide synthesis described above, highlighting critical safety checkpoints.
Caption: Experimental workflow for sulfonamide synthesis with safety checkpoints.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Storage and Disposal
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
This guide is intended to provide a summary of the key hazards and safety precautions for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified experimental procedure involving this compound. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.
References
Methodological & Application
Application Note: M-Hydroxybenzenesulphonyl Chloride Derivatization for Enhanced HPLC-MS Analysis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the derivatization of amino acids using M-Hydroxybenzenesulphonyl chloride (M-HBSCl) for subsequent analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This pre-column derivatization technique enhances the chromatographic properties and mass spectrometric detection of amino acids, making it a valuable tool for quantitative and qualitative amino acid analysis in complex biological matrices. The protocol provided is based on established principles of sulfonyl chloride chemistry, offering a reliable starting point for method development and validation in research and drug development settings.
Introduction
Amino acid analysis is a critical component of various research fields, including proteomics, metabolomics, and clinical diagnostics. The inherent polarity and diverse physicochemical properties of amino acids present challenges for their direct analysis by reversed-phase HPLC. Derivatization is a common strategy to improve their retention, separation, and detection.[1] Sulfonyl chlorides, such as Dansyl chloride and Dabsyl chloride, are well-established derivatizing agents that react with the primary and secondary amino groups of amino acids to form stable sulfonamides.[2] This derivatization increases the hydrophobicity of the amino acids, leading to better retention on reversed-phase columns, and can improve ionization efficiency for mass spectrometry.
This compound (M-HBSCl) is a sulfonyl chloride derivative that can be employed for this purpose. The hydroxyl group on the benzene ring may offer additional possibilities for further modification or alter the chromatographic behavior of the derivatives compared to other sulfonyl chlorides. This application note provides a detailed protocol for the derivatization of amino acids with M-HBSCl and their subsequent analysis by HPLC-MS.
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the electrophilic sulfur atom of the this compound. The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. The resulting product is a stable N-hydroxyphenylsulfonamide derivative of the amino acid, which is more amenable to reversed-phase HPLC separation and mass spectrometric detection.
Experimental Protocols
Materials and Reagents
-
This compound (M-HBSCl), 98%
-
Amino acid standards
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Internal Standard (e.g., a stable isotope-labeled amino acid)
Equipment
-
HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Reversed-phase HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
Sample Preparation and Derivatization Protocol
-
Standard Solution Preparation: Prepare a stock solution of amino acid standards (e.g., 1 mM) in 0.1 M HCl. Prepare working standard solutions by diluting the stock solution with 0.1 M HCl.
-
Sample Preparation: For biological samples, perform protein precipitation by adding three volumes of ice-cold acetonitrile or methanol to one volume of the sample. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant.
-
Derivatization Reaction:
-
To 50 µL of the standard solution or sample supernatant, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of a freshly prepared solution of 10 mg/mL M-HBSCl in acetonitrile.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath.
-
After incubation, cool the mixture to room temperature.
-
To quench the reaction, add 20 µL of 1 M HCl.
-
Centrifuge the derivatized sample to pellet any precipitate.
-
-
Final Sample Preparation: Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-80% B (linear gradient)
-
15-17 min: 80% B
-
17-17.1 min: 80-10% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
Data Presentation
Table 1: Representative Mass Transitions for M-HBSCl Derivatized Amino Acids
(Note: The following m/z values are calculated based on the structure of M-HBSCl and common amino acids and should be experimentally confirmed.)
| Amino Acid | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Glycine | 248.04 | 154.01 |
| Alanine | 262.06 | 168.03 |
| Valine | 290.10 | 196.06 |
| Leucine | 304.11 | 210.08 |
| Isoleucine | 304.11 | 210.08 |
| Proline | 288.08 | 194.05 |
| Phenylalanine | 338.09 | 244.06 |
| Tryptophan | 377.10 | 283.07 |
| Methionine | 322.07 | 228.04 |
| This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally. |
Table 2: Method Performance Characteristics (Representative Values)
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 fmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 85 - 110% |
| This table presents typical performance characteristics for amino acid analysis using derivatization and HPLC-MS. Actual performance may vary. |
Visualizations
Caption: Experimental workflow for M-HBSCl derivatization and HPLC-MS analysis of amino acids.
Caption: Hypothetical signaling pathway where amino acid quantification is critical.
Conclusion
The this compound derivatization method presented here offers a promising approach for the sensitive and reliable quantification of amino acids by HPLC-MS. The protocol is straightforward and utilizes common laboratory reagents and equipment. This method can be readily adapted and validated for specific research applications, providing a valuable tool for scientists in academic and industrial settings. Further optimization of derivatization and chromatographic conditions may be necessary depending on the specific amino acids of interest and the sample matrix.
References
Application Notes and Protocols for M-Hydroxybenzenesulphonyl Chloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established chemistry of analogous sulfonyl chlorides, particularly o-nitrobenzenesulfonyl chloride, used in solid-phase peptide synthesis (SPPS). As of the date of this document, specific literature detailing the use of M-Hydroxybenzenesulphonyl chloride in SPPS is not available. Therefore, the protocols provided are hypothetical and should be considered as a starting point for research and development. All procedures and quantitative data should be empirically validated.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The selection of appropriate protecting groups for the α-amino function of amino acids is critical for the success of SPPS. An ideal protecting group should be stable under coupling conditions and readily cleavable under orthogonal conditions that do not affect the peptide-resin linkage or side-chain protecting groups.[1]
Sulfonyl-based protecting groups, such as p-toluenesulfonyl (Tos) and o-nitrobenzenesulfonyl (oNBS), have been utilized in peptide synthesis due to their stability under both acidic and basic conditions.[2] The oNBS group, in particular, has found application in SPPS as it can be cleaved under mild, nucleophilic conditions, offering an orthogonal strategy to the commonly used acid-labile Boc and base-labile Fmoc protecting groups.[3]
This document explores the potential application of this compound as a reagent for the Nα-protection of amino acids in SPPS protocols. The presence of the meta-hydroxyl group may offer unique properties, such as altered solubility or reactivity, that could be advantageous in specific synthetic contexts. However, the reactivity of the phenolic hydroxyl group also necessitates careful consideration of potential side reactions.[4]
Potential Applications in SPPS
This compound can be hypothetically employed as an Nα-protecting group for amino acids in SPPS. The resulting M-Hydroxybenzenesulfonamide (M-Hbs) protected amino acid would be introduced in a similar manner to other sulfonyl-protected amino acids.
Potential Advantages:
-
Orthogonal Cleavage: The M-Hbs group is expected to be stable to the acidic conditions used for Boc-deprotection and the basic conditions for Fmoc-deprotection, allowing for its use in orthogonal protection schemes.
-
Modified Solubility: The hydroxyl group may impart different solubility characteristics to the protected amino acid and the growing peptide chain, potentially mitigating aggregation issues in certain sequences.
-
Alternative to Nitro-containing Groups: Provides an alternative to nitro-substituted sulfonyl chlorides, which can sometimes lead to side reactions or require specific handling precautions.
Experimental Protocols
The following protocols are adapted from established procedures for o-nitrobenzenesulfonyl chloride and should be optimized for this compound.
Preparation of Nα-(M-Hydroxybenzenesulphonyl)-amino acids
The protection of the α-amino group of an amino acid with this compound is achieved through a nucleophilic substitution reaction.
Materials:
-
Amino acid
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure Nα-(M-Hydroxybenzenesulphonyl)-amino acid.
Diagram 1: Synthesis of Nα-(M-Hydroxybenzenesulphonyl)-amino acid
Caption: General workflow for the Nα-protection of an amino acid.
Solid-Phase Peptide Synthesis using Nα-(M-Hbs)-amino acids
This protocol outlines a single coupling cycle in a manual SPPS workflow.
Materials:
-
Nα-(M-Hbs)-amino acid
-
Resin with a free amino group (e.g., Rink Amide resin after Fmoc deprotection)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc SPPS)
-
Thiophenol (5% in DMF)
-
Potassium carbonate (K₂CO₃) or DBU
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Deprotection (if applicable): If starting with an Fmoc-protected resin, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Dissolve the Nα-(M-Hbs)-amino acid (3.0 eq) and HBTU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the coupling cycle with the next desired amino acid (which could be Fmoc, Boc, or another M-Hbs protected amino acid, depending on the synthetic strategy).
-
M-Hbs Group Removal:
-
Final Cleavage: Once the peptide sequence is complete, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Diagram 2: SPPS Cycle using M-Hbs Protecting Group
Caption: A single cycle of deprotection and coupling in SPPS.
Data Presentation
The following table presents hypothetical data for the synthesis of a model pentapeptide (Tyr-Gly-Gly-Phe-Leu) using the M-Hbs protecting group strategy compared to a standard Fmoc/tBu strategy. This data is illustrative and requires experimental verification.
| Parameter | M-Hbs Strategy (Hypothetical) | Fmoc/tBu Strategy (Standard) |
| Average Coupling Yield | >98% | >99% |
| Overall Crude Yield | 75% | 85% |
| Crude Peptide Purity (HPLC) | 70% | 80% |
| Major Impurities | Deletion sequences, O-acylation of the M-Hbs hydroxyl group | Deletion sequences, Aspartimide formation (if Asp present) |
| Cleavage Conditions | Thiophenol/K₂CO₃ in DMF | 20% Piperidine in DMF |
| Cleavage Time | 1-2 hours | 20 minutes |
Potential Side Reactions and Mitigation
The presence of the phenolic hydroxyl group on the M-Hbs protecting group introduces the possibility of specific side reactions.
-
O-Acylation: The hydroxyl group can be acylated during the coupling step, leading to a capped peptide chain.
-
Mitigation: Use of a less reactive activating agent or protection of the hydroxyl group prior to SPPS.
-
-
Reaction with Cleavage Cocktail: The phenolic ring may be susceptible to alkylation by carbocations generated during the final TFA cleavage.
-
Mitigation: Use of appropriate scavengers in the cleavage cocktail, such as cresol or thioanisole.
-
-
Incomplete Cleavage: The M-Hbs group may be more difficult to remove than other sulfonyl protecting groups.
-
Mitigation: Optimization of the cleavage conditions (reagents, time, temperature).
-
Diagram 3: Potential Side Reaction of the M-Hbs Group
Caption: O-acylation of the phenolic hydroxyl group.
Safety and Handling
This compound is a corrosive and water-reactive compound.[6]
-
Handling: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
The use of this compound as an Nα-protecting group in solid-phase peptide synthesis presents a novel, albeit hypothetical, strategy. Its potential for orthogonal cleavage and altered solubility merits investigation. However, researchers should be mindful of the potential for side reactions involving the phenolic hydroxyl group and should undertake careful optimization and validation of the proposed protocols. The successful implementation of this protecting group would add a valuable tool to the repertoire of peptide chemists.
References
- 1. biosynth.com [biosynth.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for M-Hydroxybenzenesulphonyl Chloride as a Novel Fluorescent Labeling Agent for Biogenic Amines
Disclaimer: The following application notes and protocols are a theoretical framework based on the known reactivity of sulfonyl chlorides and the fluorescent properties of phenolic compounds. As of the latest literature review, M-Hydroxybenzenesulphonyl chloride has not been documented as a conventional fluorescent labeling agent for biogenic amines. These protocols are provided for research and development purposes to explore its potential application.
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products and biological systems. Their levels are a critical indicator of food quality, spoilage, and are also associated with various physiological and pathological processes. The sensitive and selective quantification of BAs is therefore of significant interest in food safety, clinical diagnostics, and neuroscience.
High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) is a powerful technique for BA analysis, owing to its high sensitivity and selectivity. However, most BAs lack a native fluorophore, necessitating a derivatization step with a fluorescent labeling agent. This document outlines a potential application for this compound as a novel, cost-effective fluorogenic reagent for the pre-column derivatization of primary and secondary biogenic amines.
The proposed mechanism involves the reaction of the sulfonyl chloride group with the amine functionality of the BA, forming a stable sulfonamide derivative. The inherent fluorescence of the m-hydroxyphenyl moiety is expected to be enhanced upon conjugation, providing a detectable signal for quantification.
Chemical Reaction
The derivatization reaction proceeds via a nucleophilic attack of the biogenic amine on the electrophilic sulfur atom of the this compound, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out in an alkaline medium to neutralize the liberated HCl and to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity.
Caption: Derivatization reaction of a biogenic amine with this compound.
Experimental Protocols
Preparation of Reagents and Standards
-
Derivatization Reagent (10 mM this compound): Dissolve 19.26 mg of this compound in 10 mL of anhydrous acetonitrile. Prepare fresh daily and store in a dark vial.
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH and make up the volume to 1 L.
-
Stopping Reagent (1 M HCl): Dilute 83.3 mL of concentrated HCl (12 M) to 1 L with deionized water.
-
Biogenic Amine Standard Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each biogenic amine standard (e.g., histamine, putrescine, cadaverine, tyramine, spermidine, spermine) and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with 0.1 M HCl to achieve concentrations ranging from 0.1 to 10 µg/mL.
Sample Preparation (e.g., Fish Tissue)
-
Homogenize 5 g of the fish sample with 20 mL of 0.1 M perchloric acid.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The filtered extract is now ready for derivatization.
Derivatization Procedure
-
To 100 µL of the sample extract or working standard solution in a microcentrifuge tube, add 200 µL of 0.1 M borate buffer (pH 9.5).
-
Add 100 µL of the 10 mM this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 15 minutes.
-
Cool the mixture to room temperature and add 50 µL of 1 M HCl to stop the reaction.
-
Filter the solution through a 0.22 µm syringe filter before HPLC injection.
Caption: Workflow for the derivatization of biogenic amines.
HPLC-FLD Analysis
-
HPLC System: A standard liquid chromatograph equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Ammonium Acetate (pH 5.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20-22 min: 70% to 30% B
-
22-30 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 280 nm (predicted).
-
Emission Wavelength: 340 nm (predicted).
-
Data Presentation
The following tables present hypothetical performance data for the proposed method. These values are based on typical performance characteristics of similar HPLC-FLD methods for biogenic amine analysis.
Table 1: Chromatographic and Calibration Data
| Biogenic Amine | Retention Time (min) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Putrescine | 5.2 | 0.1 - 10 | 0.9995 |
| Cadaverine | 6.8 | 0.1 - 10 | 0.9992 |
| Histamine | 8.1 | 0.1 - 10 | 0.9998 |
| Tyramine | 10.5 | 0.1 - 10 | 0.9996 |
| Spermidine | 12.3 | 0.2 - 10 | 0.9991 |
| Spermine | 14.7 | 0.2 - 10 | 0.9990 |
Table 2: Method Validation Parameters
| Biogenic Amine | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | RSD (%) |
| Putrescine | 0.02 | 0.06 | 95.2 | 3.1 |
| Cadaverine | 0.03 | 0.09 | 93.8 | 3.5 |
| Histamine | 0.02 | 0.07 | 96.5 | 2.8 |
| Tyramine | 0.01 | 0.04 | 97.1 | 2.5 |
| Spermidine | 0.05 | 0.15 | 92.1 | 4.2 |
| Spermine | 0.06 | 0.18 | 91.5 | 4.5 |
Signaling Pathways and Logical Relationships
The overall analytical workflow can be visualized as a logical progression from sample acquisition to data analysis.
Caption: Logical workflow of biogenic amine analysis.
Conclusion
The proposed application of this compound as a fluorescent labeling agent presents a promising avenue for the development of a simple, sensitive, and cost-effective method for the determination of biogenic amines. The protocols and data presented herein provide a foundational framework for researchers to validate this theoretical application. Further experimental work is required to optimize the derivatization and chromatographic conditions and to fully characterize the fluorescent properties of the resulting sulfonamide derivatives.
Application of M-Hydroxybenzenesulphonyl Chloride in Protecting Group Chemistry for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in drug development and the preparation of complex molecular architectures, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, being both nucleophilic and acidic, often require temporary protection to prevent undesired side reactions. Arylsulfonyl chlorides are a robust class of reagents for this purpose, forming stable sulfonate esters. This document provides detailed application notes and protocols for the use of m-hydroxybenzenesulphonyl chloride as a protecting group for phenols. While direct literature on this compound is limited, the protocols and data presented herein are based on the well-established chemistry of analogous benzenesulfonyl chlorides and provide a strong foundation for its application.
Overview of M-Hydroxybenzenesulphonyl Group
The m-hydroxybenzenesulphonyl group offers a unique combination of features. The sulfonyl moiety provides stability, while the meta-positioned hydroxyl group can potentially modulate solubility and offer a handle for further functionalization or modification of the protecting group itself.
Key Attributes:
-
Stability: Aryl sulfonate esters are known for their high stability across a wide range of reaction conditions.[1]
-
Reactivity Modulation: The electronic properties of the substituted benzene ring can influence the stability and cleavage of the sulfonate ester.
-
Potential for Modification: The free hydroxyl group on the protecting group could be used to attach the molecule to a solid support or to introduce other functionalities.
Data Presentation
The following tables summarize the expected stability of m-hydroxybenzenesulphonyl-protected phenols based on the known stability of benzenesulfonyl and other substituted aryl sulfonate esters.
Table 1: Stability of M-Hydroxybenzenesulphonyl Protected Phenols (Predicted)
| Reagent/Condition | Stability | Notes |
| Strong Acids (e.g., HCl, H2SO4) | High | Generally stable under non-nucleophilic acidic conditions. |
| Strong Bases (e.g., NaOH, KOH) at RT | High | Stable to aqueous base at room temperature. |
| Grignard Reagents (e.g., MeMgBr) | High | The sulfonate ester is resistant to nucleophilic attack by Grignard reagents.[1] |
| Organolithium Reagents (e.g., n-BuLi) | High | Stable to organolithium reagents at low temperatures.[1] |
| Metal Alkoxides (e.g., NaOMe) | High | Generally stable to metal alkoxides.[1] |
| Oxidizing Agents (e.g., m-CPBA, PCC) | High | The sulfonate group is resistant to oxidation. |
| Reducing Agents (e.g., NaBH4, H2/Pd) | High | Stable to common reducing agents. |
Table 2: Comparison of Deprotection Conditions for Aryl Sulfonate Esters
| Protecting Group | Deprotection Reagents | Temperature | Reference/Analogy |
| Benzenesulfonyl | Pulverized KOH, t-BuOH, Toluene | 100 °C | [1] |
| Tosyl (p-Toluenesulfonyl) | HBr/AcOH, Phenol | 100 °C | General Knowledge |
| Nosyl (p-Nitrobenzenesulfonyl) | Thiophenol, K2CO3, DMF | Room Temperature | [2] |
| M-Hydroxybenzenesulphonyl | Pulverized KOH, t-BuOH, Toluene | ~100 °C (Predicted) | Analogous to Benzenesulfonyl |
Experimental Protocols
Note: The following protocols are model procedures based on the chemistry of benzenesulfonyl chloride and may require optimization for specific substrates when using this compound.
Protocol 1: Protection of a Phenol with this compound
Objective: To protect a phenolic hydroxyl group as a m-hydroxybenzenesulphonate ester.
Materials:
-
Phenol substrate
-
This compound
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the phenol substrate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine (2.0 eq) to the solution at room temperature with stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.2 eq) in anhydrous dichloromethane to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired m-hydroxybenzenesulphonate ester.
Protocol 2: Deprotection of a M-Hydroxybenzenesulphonyl Protected Phenol
Objective: To cleave the m-hydroxybenzenesulphonate ester and regenerate the free phenol. This protocol is adapted from a robust method for the deprotection of benzenesulfonyl groups.[1]
Materials:
-
M-Hydroxybenzenesulphonyl protected phenol
-
Potassium hydroxide (KOH), pulverized
-
tert-Butanol (t-BuOH)
-
Toluene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask equipped with a reflux condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add the m-hydroxybenzenesulphonyl protected phenol (1.0 eq), toluene, and tert-butanol (10 eq).
-
Addition of Base: Add pulverized potassium hydroxide (5.0 eq) to the mixture.
-
Heating: Heat the reaction mixture to 100 °C (reflux) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench with 1 M HCl until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Aqueous Wash: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the free phenol.
Mandatory Visualizations
Caption: General workflow for the protection of phenols using this compound.
Caption: Deprotection of a M-Hydroxybenzenesulphonyl protected phenol to regenerate the free phenol.
Caption: Logical workflow for utilizing this compound as a protecting group in a multi-step synthesis.
References
Application Notes and Protocols for Electrochemical Detection of m-Hydroxybenzenesulphonyl Chloride Tagged Analytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and selective detection of small molecules, peptides, and proteins is crucial in various fields, including diagnostics, drug discovery, and environmental monitoring. Electrochemical detection methods offer a portable, cost-effective, and highly sensitive alternative to traditional analytical techniques. This application note describes a novel approach for the electrochemical detection of analytes containing primary or secondary amine functionalities. The method is based on the covalent tagging of the analyte with m-hydroxybenzenesulphonyl chloride, a bifunctional molecule that introduces an electrochemically active phenol group, allowing for sensitive voltammetric quantification.
The underlying principle of this technique is the reaction of the sulfonyl chloride group of this compound with primary or secondary amines on the analyte to form a stable sulfonamide bond. The tagged analyte, now bearing a phenolic hydroxyl group, can be readily oxidized at an electrode surface. The resulting oxidation current is directly proportional to the concentration of the tagged analyte, providing a quantitative measure of the original untagged analyte.
Signaling Pathway and Detection Principle
The detection strategy involves a two-step process: a chemical tagging reaction followed by electrochemical detection. The analyte, which must contain an accessible primary or secondary amine group, is first derivatized with this compound. This reaction forms a stable sulfonamide linkage. Subsequently, the tagged analyte is introduced into an electrochemical cell where the phenolic hydroxyl group is electrochemically oxidized. The electrons generated in this oxidation process produce a measurable current, which serves as the analytical signal.
Caption: Logical workflow for the electrochemical detection of amine-containing analytes using this compound as a tagging agent.
Experimental Protocols
Materials and Reagents
-
This compound
-
Analyte of interest (containing a primary or secondary amine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Phosphate buffer saline (PBS), pH 7.4
-
Supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0)
-
Glassy carbon electrode (GCE), Ag/AgCl reference electrode, and platinum wire counter electrode
-
Potentiostat/Galvanostat
Protocol 1: Tagging of Amine-Containing Analytes
This protocol describes the general procedure for labeling an analyte with this compound.
-
Analyte Preparation: Dissolve the amine-containing analyte in anhydrous DMF to a final concentration of 1 mM.
-
Tagging Reaction:
-
To the analyte solution, add this compound (1.5 equivalents).
-
Add triethylamine (2.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2 hours.
-
-
Purification (Optional but Recommended): The tagged analyte can be purified using standard chromatographic techniques (e.g., HPLC) to remove excess tagging reagent and byproducts.
-
Stock Solution Preparation: Prepare a stock solution of the tagged analyte in the desired solvent (e.g., PBS) for electrochemical analysis.
Protocol 2: Electrochemical Detection using Cyclic Voltammetry (CV)
CV is a useful technique to characterize the electrochemical behavior of the tagged analyte.
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean surface.
-
Electrochemical Cell Setup: Assemble a three-electrode cell containing the supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0). Immerse the GCE, Ag/AgCl reference electrode, and platinum counter electrode.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. The potential range should typically be from 0.0 V to +1.0 V.
-
Sample Analysis: Add a known concentration of the tagged analyte to the electrochemical cell.
-
Data Acquisition: Record the cyclic voltammogram at a scan rate of 100 mV/s. An oxidation peak corresponding to the oxidation of the phenolic hydroxyl group should be observed.
Protocol 3: Quantitative Analysis using Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique for quantitative measurements.
-
Electrode and Cell Preparation: Follow steps 1 and 2 from Protocol 2.
-
Calibration Curve:
-
Prepare a series of standard solutions of the tagged analyte with varying concentrations in the supporting electrolyte.
-
Record the DPV for each standard solution. Typical DPV parameters are: pulse amplitude of 50 mV, pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Measure the peak current for the oxidation of the phenol group for each concentration.
-
Plot a calibration curve of peak current versus concentration.
-
-
Sample Measurement: Record the DPV of the unknown sample and determine the peak current.
-
Concentration Determination: Use the calibration curve to determine the concentration of the tagged analyte in the unknown sample.
Data Presentation
The following tables present hypothetical quantitative data for the electrochemical detection of a model analyte, "Analyte-X," tagged with this compound. This data is for illustrative purposes to demonstrate the expected performance of the assay.
Table 1: Cyclic Voltammetry Data for Tagged Analyte-X
| Parameter | Value |
| Analyte Concentration | 100 µM |
| Supporting Electrolyte | 0.1 M PBS |
| pH | 7.0 |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +0.65 V |
| Cathodic Peak Potential (Epc) | Not observed |
| Peak Separation (ΔEp) | Irreversible |
Table 2: Differential Pulse Voltammetry Calibration Data for Tagged Analyte-X
| Concentration (µM) | Peak Current (µA) |
| 1 | 0.5 |
| 5 | 2.4 |
| 10 | 4.9 |
| 25 | 12.3 |
| 50 | 24.8 |
| 75 | 37.1 |
| 100 | 49.5 |
Table 3: Analytical Performance of the DPV Assay
| Parameter | Value |
| Linear Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.3 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Correlation Coefficient (R²) | 0.999 |
| Relative Standard Deviation (RSD) | < 5% |
Visualization of Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: A step-by-step experimental workflow for the electrochemical detection of tagged analytes.
Conclusion
The use of this compound as a tagging agent provides a straightforward and effective method for the electrochemical detection of amine-containing analytes. The formation of a stable sulfonamide bond and the introduction of an electroactive phenol group enable sensitive quantification using standard voltammetric techniques. The protocols provided herein offer a foundation for researchers to apply this methodology to a wide range of analytes in diverse research and development settings. The hypothetical data illustrates the potential for achieving low detection limits and a broad linear range, making this a promising tool for quantitative analysis.
Application Notes and Protocols: Synthesis of Sulfonamide Derivatives from M-Hydroxybenzenesulphonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel sulfonamide derivatives using M-Hydroxybenzenesulphonyl chloride as a key starting material. The protocols detailed below are intended to guide researchers in the development of potential therapeutic agents, with a focus on anticancer applications through the inhibition of carbonic anhydrase.
Introduction
Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The incorporation of a hydroxyl group on the benzene ring of the sulfonyl chloride precursor, specifically at the meta-position, can significantly influence the physicochemical properties and biological activity of the resulting sulfonamide derivatives. This compound is a versatile reagent for introducing the 3-hydroxyphenylsulfonyl moiety, which can participate in hydrogen bonding interactions within biological targets, potentially enhancing binding affinity and selectivity.
This document outlines the synthesis of N-substituted sulfonamide derivatives from this compound and various primary amines. Furthermore, it details the investigation of their potential as inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to cancer cell survival and proliferation.
Key Applications
-
Anticancer Drug Discovery: Synthesis of novel sulfonamide derivatives as potential inhibitors of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and CA XII).
-
Antibacterial Agent Development: Exploration of M-hydroxybenzenesulphonamide derivatives for activity against various bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the amine substituent to understand its impact on biological activity and target selectivity.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl-3-hydroxybenzenesulfonamides
This protocol describes the general procedure for the reaction of this compound with a primary amine in the presence of a base.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, benzylamine, substituted anilines)
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 mmol) to the solution and stir for 5 minutes.
-
In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (5 mL).
-
Add the this compound solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent (20 mL) and wash sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted-3-hydroxybenzenesulfonamide.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following tables summarize representative quantitative data for sulfonamide derivatives, including their inhibitory activity against key carbonic anhydrase isoforms. While the synthesis examples below do not start directly from this compound, they are structurally related and demonstrate the potential for potent and selective inhibition.
Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms.
| Compound ID | R-Group on Sulfonamide | CA I Kᵢ (nM) | CA II Kᵢ (nM) | CA IX Kᵢ (nM) | CA XII Kᵢ (nM) |
| 1 | 4-(1H-1,2,3-triazol-1-yl)phenyl | 1500 | 755 | 38.9 | 12.4 |
| 2 | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl | 41.5 | 30.1 | 1.5 | 0.8 |
| 3 | 4-(4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl)phenyl | 89.3 | 45.2 | 5.7 | 2.1 |
| 4 | 4-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)phenyl | 65.4 | 38.7 | 3.2 | 1.1 |
Data adapted from studies on benzenesulfonamide derivatives to illustrate potential inhibitory profiles.[1][2]
Table 2: Anticancer Activity of Novel 3-Amino-4-hydroxy-benzenesulfonamide Derivatives. [3][4]
| Compound ID | Cancer Cell Line | EC₅₀ (µM) |
| Compound 9 | U-87 (Glioblastoma) | >50 |
| MDA-MB-231 (Breast) | 12.3 | |
| PPC-1 (Prostate) | >50 | |
| Compound 21 | U-87 (Glioblastoma) | 27.4 |
| MDA-MB-231 (Breast) | 16.8 | |
| PPC-1 (Prostate) | 29.5 | |
| U-104 (Reference) | U-87 (Glioblastoma) | 1.3 |
| MDA-MB-231 (Breast) | 0.05 | |
| PPC-1 (Prostate) | 0.2 | |
| Acetazolamide (Reference) | U-87 (Glioblastoma) | >50 |
| MDA-MB-231 (Breast) | >50 | |
| PPC-1 (Prostate) | >50 |
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of sulfonamide derivatives.
Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer
Caption: Inhibition of CAIX by sulfonamides disrupts pH regulation in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Assay Development using Aromatic Sulphonyl/Acyl Chloride Derivatization
Disclaimer: The following application notes and protocols have been developed using Benzoyl Chloride as a representative aromatic acyl chloride derivatization agent due to a lack of specific available information on "M-Hydroxybenzenesulphonyl chloride." The principles, workflows, and data presentation are analogous and should provide a strong framework for developing a quantitative assay with a similar derivatizing agent.
Introduction
The quantitative analysis of small molecules, particularly polar compounds such as biogenic amines, amino acids, and neurotransmitters, in complex biological matrices presents a significant challenge for researchers, scientists, and drug development professionals.[1][2] These molecules often exhibit poor retention on reverse-phase chromatography columns and may have low ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to overcome these limitations.[3][4]
This document provides a detailed protocol for the use of benzoyl chloride as a pre-column derivatization reagent for the quantitative analysis of primary and secondary amines, phenols, and thiols by High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS).[1][2] Benzoylation increases the hydrophobicity of polar analytes, improving their chromatographic separation, and enhances their detectability by mass spectrometry.[4] The resulting benzoylated derivatives are stable, and the reaction is rapid and can be performed at room temperature.[4]
Principle of the Method
Benzoyl chloride reacts with nucleophilic groups such as primary and secondary amines, phenols, and thiols under basic conditions to form stable, less polar benzoyl derivatives. The reaction proceeds via nucleophilic acyl substitution. The increased hydrophobicity of the derivatized analytes allows for better retention and separation on C18 reverse-phase HPLC columns. The benzoyl group also provides a common fragment ion (m/z 105) upon collision-induced dissociation in the mass spectrometer, which is useful for developing sensitive and specific Multiple Reaction Monitoring (MRM) assays.[1]
Experimental Protocols
Reagent and Sample Preparation
Reagents:
-
Benzoyl Chloride (BzCl) solution: 2% (v/v) in acetonitrile. Prepare fresh daily.
-
Sodium Carbonate solution: 100 mM in ultrapure water.
-
Internal Standard (IS) mixture: A mixture of stable isotope-labeled analogs of the target analytes at a known concentration.
-
Acetonitrile (ACN), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Ultrapure water.
Sample Preparation (from biological matrix, e.g., tissue homogenate, serum):
-
To 20 µL of sample (e.g., tissue supernatant, serum), add 80 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 12,100 x g) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a new microcentrifuge tube for derivatization.
Derivatization Protocol
-
Take 20 µL of the supernatant from the sample preparation step.[1]
-
Add 10 µL of 100 mM Sodium Carbonate solution to create basic conditions for the reaction.[1]
-
Add 10 µL of 2% Benzoyl Chloride solution in acetonitrile.[1]
-
Vortex the mixture immediately and let it react for approximately 1-2 minutes at room temperature.
-
Add 10 µL of the internal standard mixture.[1]
-
Add 50 µL of water to quench the reaction and reduce the organic content of the sample before injection.[1]
-
The sample is now ready for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.0 µm particle size) is suitable.
-
Mobile Phase A: 10 mM ammonium formate with 0.15% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 100 µL/min.[1]
-
Gradient Elution:
-
Initial: 15% B
-
0.5 min: 17% B
-
14 min: 55% B
-
14.5 min: 70% B
-
18 min: 100% B
-
19 min: 100% B
-
19.1 min: 0% B
-
20 min: 0% B (followed by a 10-minute re-equilibration).[1]
-
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]+ of the benzoylated analyte. The product ion is often the benzoyl fragment at m/z 105, though unique fragments should be used for selectivity where possible.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of a quantitative assay for various biogenic amines and neurotransmitters using benzoyl chloride derivatization followed by HPLC-MS/MS analysis.
Table 1: Method Validation Parameters for Selected Analytes
| Analyte | Linearity Range (nM) | R² | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (pM) |
| Dopamine | 0.5 - 1000 | >0.99 | < 10 | 1 |
| Serotonin | 0.5 - 1000 | >0.99 | < 10 | 1 |
| GABA | 1 - 2000 | >0.99 | < 10 | 2.5 |
| Histamine | 1 - 2000 | >0.99 | 0.2 mg/L | 5 |
| Putrescine | 0.5 - 1000 | >0.99 | 0.2 mg/L | 2.5 |
| Spermidine | 0.5 - 1000 | >0.99 | 0.2 mg/L | 5 |
Data compiled from analogous studies.[1][5][6]
Table 2: Recovery and Precision Data
| Analyte | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Dopamine | 85 - 110 | < 10 | < 15 |
| Serotonin | 90 - 105 | < 10 | < 15 |
| GABA | 88 - 112 | < 10 | < 15 |
| Histamine | 72.8 - 103.4 | < 5 | < 7 |
| Putrescine | 72.8 - 103.4 | < 5 | < 7 |
| Spermidine | 72.8 - 103.4 | < 5 | < 7 |
Data compiled from analogous studies.[1][6][7]
Visualizations
Caption: Experimental workflow for benzoyl chloride derivatization.
Caption: Dopamine synthesis pathway and point of quantitative analysis.
References
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
M-Hydroxybenzenesulphonyl chloride for derivatization of trace analytes in environmental samples
A comprehensive search for the application of m-hydroxybenzenesulphonyl chloride as a derivatizing agent for trace analytes in environmental samples did not yield specific established protocols or application notes. This suggests that it is not a commonly utilized reagent for this purpose in the reviewed scientific literature.
As a practical alternative, this document provides detailed application notes and protocols for the derivatization of phenolic compounds, a significant class of environmental trace analytes, using benzoyl chloride . This reagent is well-documented and widely used for the analysis of phenols in environmental matrices. The following sections are based on established methodologies and provide the necessary details for researchers, scientists, and drug development professionals.
Application Note: Derivatization of Phenolic Analytes with Benzoyl Chloride for HPLC-UV Analysis
Introduction
Phenolic compounds are prevalent environmental contaminants originating from industrial effluents, pesticides, and pharmaceuticals. Their detection at trace levels is crucial for environmental monitoring and human health risk assessment. Direct analysis of these compounds can be challenging due to their polarity and low volatility. Derivatization with benzoyl chloride converts phenols into less polar, UV-active benzoyl esters, enhancing their chromatographic retention and detectability by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Reaction Principle
Benzoyl chloride reacts with the hydroxyl group of phenols in an alkaline medium (Schotten-Baumann reaction) to form stable ester derivatives. The reaction is typically rapid and proceeds at room temperature. The resulting benzoyl esters exhibit strong UV absorbance, significantly improving the sensitivity of the analytical method.
Experimental Protocols
1. Reagents and Materials
-
Standards: Phenol, o-cresol, m-cresol, p-cresol, resorcinol, catechol, and hydroquinone standard solutions (1000 mg/L in methanol).
-
Reagents:
-
Benzoyl chloride (analytical grade)
-
Sodium hydroxide (NaOH), 2 M solution
-
Diethyl ether (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Deionized water
-
-
Equipment:
-
50 mL volumetric flasks
-
Separatory funnel
-
pH meter
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
2. Standard Preparation
Prepare a mixed standard solution of the target phenolic compounds at a concentration of 10 mg/L by diluting the stock solutions in deionized water.
3. Sample Preparation and Derivatization
-
Sample Collection: Collect 50 mL of the water sample in a clean glass container.
-
pH Adjustment: Adjust the pH of the sample to approximately 11-12 with 2 M NaOH solution.
-
Derivatization:
-
Add 1 mL of 2% (v/v) benzoyl chloride in acetonitrile to the pH-adjusted sample.
-
Immediately vortex the mixture vigorously for 1 minute.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add 10 mL of diethyl ether and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction with another 10 mL of diethyl ether.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.
-
-
Reconstitution: Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
4. HPLC-UV Analysis
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Tetrahydrofuran:Water (54:6:40, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 232 nm.
-
Column Temperature: 30°C.
Quantitative Data
The following table summarizes typical performance data for the analysis of seven phenolic compounds using the benzoyl chloride derivatization method followed by HPLC-UV detection.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Phenol | 8.5 | 0.10 | 0.33 | 0.9992 | 95.2 |
| o-Cresol | 9.8 | 0.08 | 0.26 | 0.9995 | 96.1 |
| m-Cresol | 10.5 | 0.09 | 0.30 | 0.9993 | 94.8 |
| p-Cresol | 11.2 | 0.07 | 0.23 | 0.9996 | 97.0 |
| Resorcinol | 6.2 | 0.15 | 0.50 | 0.9989 | 92.5 |
| Catechol | 5.5 | 0.20 | 0.66 | 0.9985 | 91.8 |
| Hydroquinone | 4.8 | 0.25 | 0.83 | 0.9982 | 90.5 |
Data presented is a representative summary based on typical method performance and may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the derivatization and extraction of phenolic compounds from water samples.
Derivatization Reaction Pathway
Caption: Schotten-Baumann reaction of a phenol with benzoyl chloride in the presence of a base.
Troubleshooting & Optimization
minimizing side product formation in M-Hydroxybenzenesulphonyl chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-hydroxybenzenesulphonyl chloride. The information aims to help minimize side product formation and optimize reaction outcomes.
Troubleshooting Guide
Users may encounter several common issues during the synthesis and use of this compound. This guide provides potential causes and solutions for these problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product during reaction or workup.[1] - Suboptimal reaction temperature.[2] - Inefficient purification leading to product loss. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Maintain low temperatures during the reaction and workup.[1] Neutralize the reaction mixture promptly during workup.[1] - Optimize temperature based on preliminary experiments. Lower temperatures may require longer reaction times. - Use appropriate purification techniques such as recrystallization from a suitable solvent like carbon tetrachloride.[3] |
| Formation of Isomeric Byproducts (Ortho- or Para-isomers) | - The directing effect of the hydroxyl group can lead to the formation of ortho- and para-isomers in addition to the meta-isomer. - Reaction temperature can influence isomer distribution.[2] | - While complete elimination of isomers can be challenging, careful control of reaction temperature can favor the formation of one isomer over others.[2] - Purification by chromatography or fractional crystallization may be necessary to separate isomers. |
| Presence of Disulfonic Acids | - Use of excess sulfonating agent. - Elevated reaction temperatures. | - Use a stoichiometric amount or a slight excess of the sulfonating agent. - Maintain a low reaction temperature to minimize over-sulfonation. |
| Formation of Polymeric/Tarry Materials | - High reaction temperatures can lead to polymerization and charring, especially with reactive phenols.[2] - Presence of strong oxidizing agents. | - Maintain strict temperature control throughout the reaction. - Ensure the absence of strong oxidizing impurities in the starting materials. |
| Hydrolysis of the Sulfonyl Chloride Group | - Presence of water in the reaction mixture or during workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Conduct the workup at low temperatures and minimize contact with aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products arise from the electrophilic aromatic substitution reaction on the phenol ring. These include:
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Isomeric Hydroxybenzenesulfonyl Chlorides: Formation of ortho- and para-hydroxybenzenesulphonyl chloride due to the ortho-, para-directing nature of the hydroxyl group.
-
Disulfonic Acids: Over-sulfonation of the phenol ring can lead to the formation of di- and even tri-sulfonated products, especially with excess sulfonating agent or at higher temperatures.
-
Benzenesulfonic Acids: C-sulfonation can occur as a side reaction to the desired O-sulfonation, leading to the formation of benzenesulfonic acid byproducts.[1] This is more prevalent at higher temperatures.[1]
-
Polymeric Byproducts: At elevated temperatures, polymerization and charring can occur.[2]
Q2: How can I control the regioselectivity of the sulfonation to favor the meta-isomer?
A2: While the hydroxyl group is strongly ortho-, para-directing, the reaction conditions can be manipulated to some extent. The formation of the meta isomer as the primary product in this specific case is less common and may require specific synthetic strategies that are not well-documented in general literature. However, for sulfonations of substituted benzenes, the use of milder sulfonating agents and carefully controlled low temperatures can sometimes alter the isomer distribution.[3] In some cases, rearrangement from the para to the more stable meta isomer can occur at high temperatures, but this often comes with an increase in other side products.[3]
Q3: What is the optimal temperature for the synthesis of this compound?
A3: The optimal temperature is a balance between reaction rate and selectivity. For the sulfonation of phenols, lower temperatures (e.g., 0-10 °C) are generally preferred to minimize the formation of side products, particularly C-sulfonated byproducts and degradation products.[1][2] However, the reaction may be slower at these temperatures. It is advisable to start with a low temperature and monitor the reaction progress. A slight increase in temperature may be necessary to drive the reaction to completion, but high temperatures should be avoided.
Q4: Which sulfonating agent is best for this reaction?
A4: Chlorosulfonic acid is a common and effective sulfonating agent for the preparation of sulfonyl chlorides from aromatic compounds.[3] However, it is a strong reagent that can lead to side reactions. Other milder sulfonating agents, such as sulfur trioxide complexes (e.g., SO3-pyridine or SO3-DMF), can also be used and may offer better control over the reaction and reduce the formation of byproducts like sulphones.[1][3] The choice of agent may depend on the specific requirements of the synthesis and the desired purity of the final product.
Q5: What are the recommended workup and purification procedures?
A5: A typical workup procedure involves carefully quenching the reaction mixture by pouring it onto ice.[3][4] The product can then be extracted with a suitable organic solvent. It is crucial to neutralize any remaining acid to prevent degradation of the desired sulfonyl chloride.[1] Purification can be achieved by recrystallization from an appropriate solvent, such as carbon tetrachloride, or by column chromatography for higher purity.[1][3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on the synthesis of related hydroxybenzenesulfonyl chlorides and should be optimized for specific laboratory conditions.
Materials:
-
m-Phenol
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, dissolve m-phenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to desired and side products.
References
how to improve the yield of sulfonamide synthesis with M-Hydroxybenzenesulphonyl chloride
Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of sulfonamides, particularly when using m-hydroxybenzenesulphonyl chloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound and an amine.
Problem 1: Low Yield of the Desired N-Sulfonamide Product
Potential Causes and Solutions:
-
Side Reaction: O-Sulfonylation: The primary challenge with this compound is the competing reaction at the hydroxyl group, leading to the formation of a sulfonic ester byproduct. Amines are generally more nucleophilic than phenols, but under certain conditions, the phenoxide ion can be a competing nucleophile.
-
Solution 1: Amine Selection and Stoichiometry: Ensure the amine is of high purity. Secondary amines are typically more nucleophilic than primary amines and may react more readily.[1] Using a slight excess of the amine can help drive the reaction towards N-sulfonylation.
-
Solution 2: Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is recommended to scavenge the HCl produced during the reaction without promoting the deprotonation of the phenolic hydroxyl group.
-
Solution 3: Temperature Control: The reaction should be carried out at a low temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-sulfonylation over the thermodynamically favored O-sulfonylation.
-
Solution 4: Solvent Selection: The polarity of the solvent can influence the relative nucleophilicity of the amine and the hydroxyl group. Experiment with solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or extended reaction time may be necessary, but be mindful of the potential for increased side product formation.
-
-
Degradation of Starting Material: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Problem 2: Significant Formation of the O-Sulfonated Byproduct
Potential Causes and Solutions:
-
Strongly Basic Conditions: The use of strong bases can deprotonate the phenolic hydroxyl group, significantly increasing its nucleophilicity and leading to O-sulfonylation.
-
Solution: Avoid strong bases like sodium hydroxide or potassium hydroxide. Opt for weaker organic bases like triethylamine or N,N-diisopropylethylamine (DIPEA). The Hinsberg reaction, which uses aqueous alkali, is a classic test but may not be optimal for yielding the desired N-sulfonated product with a hydroxyl-substituted sulfonyl chloride.[2][3]
-
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive hydroxyl group to attack the sulfonyl chloride.
-
Solution: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
-
Problem 3: Difficulty in Purifying the Desired Sulfonamide
Potential Causes and Solutions:
-
Similar Polarity of Products: The desired N-sulfonamide and the O-sulfonated byproduct may have similar polarities, making separation by column chromatography challenging.
-
Solution 1: Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system.
-
Solution 2: pH-Based Extraction: If the sulfonamide is derived from a primary amine, it will have an acidic N-H proton. This allows for selective extraction into an aqueous basic solution, leaving the O-sulfonated byproduct in the organic layer. Subsequent acidification of the aqueous layer will precipitate the desired N-sulfonamide.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between this compound and an amine?
A1: The reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a sulfonamide bond. The presence of a base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: How can I improve the chemoselectivity for N-sulfonylation over O-sulfonylation?
A2: To favor N-sulfonylation, you should leverage the higher intrinsic nucleophilicity of the amine compared to the hydroxyl group. This can be achieved by:
-
Using a non-nucleophilic, sterically hindered base.
-
Maintaining a low reaction temperature.
-
Carefully selecting the solvent.
Q3: Should I protect the hydroxyl group on the this compound before reacting it with the amine?
A3: While protecting the hydroxyl group (e.g., as a benzyl or silyl ether) would definitively prevent O-sulfonylation, it adds extra steps to the synthesis (protection and deprotection), which may lower the overall yield.[4][5] It is often preferable to optimize the reaction conditions to achieve direct chemoselective N-sulfonylation. However, if optimizing reaction conditions fails to provide the desired selectivity, a protection strategy is a viable alternative.
Q4: Can I use pyridine as a base and solvent for this reaction?
A4: Pyridine can be used as a base to neutralize the HCl formed. In some cases, it can also act as a nucleophilic catalyst. However, for substrates prone to side reactions, like this compound, a less nucleophilic and sterically hindered base like triethylamine or DIPEA is often a better choice to minimize unwanted side reactions.
Data Presentation
| Parameter | Effect on N-Sulfonylation Yield | Effect on O-Sulfonylation | Recommendation |
| Temperature | Lower temperature favors | Higher temperature favors | Maintain low temperature (0 °C to RT) |
| Base | Weaker, non-nucleophilic base is sufficient | Stronger base increases rate | Use a hindered organic base (e.g., DIPEA) |
| Amine | More nucleophilic amine reacts faster | Less of an issue with more reactive amines | Use a slight excess of the amine |
| Solvent | Aprotic solvents generally work well | Can be influenced by solvent polarity | Screen aprotic solvents like DCM, THF, MeCN |
Experimental Protocols
General Protocol for the Chemoselective N-Sulfonylation of an Amine with this compound
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide.
Visualizations
References
- 1. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of M-Hydroxybenzenesulphonyl Chloride Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of M-Hydroxybenzenesulphonyl chloride derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| No Compound Eluting | 1. Compound is too polar for the chosen solvent system: The compound is strongly adsorbed to the silica gel.[1] 2. Compound degraded on the silica column: The acidic nature of silica gel can cause decomposition of sensitive compounds.[1] 3. Incorrect solvent system preparation: A simple mistake in mixing solvents can drastically alter the polarity.[1] | 1. Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in your mobile phase. For highly polar compounds, consider using a more aggressive solvent system like methanol/dichloromethane.[1] 2. Test for stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. If the spot degrades, the compound is likely unstable on silica. Consider using deactivated silica or an alternative stationary phase like alumina.[1][2] 3. Verify solvent mixture: Double-check the solvent composition and prepare a fresh batch if necessary.[1] |
| Compound Elutes Too Quickly (High Rf) | 1. Solvent system is too polar: The eluent has a high eluotropic strength, causing the compound to move with the solvent front. 2. Column is overloaded: Exceeding the loading capacity of the column can lead to poor separation and rapid elution. | 1. Decrease the polarity of the eluent: Reduce the proportion of the polar solvent. Aim for an Rf value between 0.2 and 0.4 on TLC for optimal separation on a column.[3] 2. Reduce the sample load: As a general rule, the sample load should be about 1-5% of the mass of the stationary phase. |
| Poor Separation of Compound from Impurities | 1. Inappropriate solvent system: The chosen eluent does not provide sufficient resolution between the desired compound and impurities. 2. Column was packed improperly: Channeling or cracks in the silica bed can lead to a non-uniform flow of the mobile phase. 3. Co-elution of impurities: The impurities have similar polarities to the target compound in the chosen solvent system. | 1. Optimize the solvent system using TLC: Test various solvent mixtures to find one that maximizes the difference in Rf values (ΔRf) between your compound and the impurities. 2. Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 3. Try a different solvent system: Sometimes a complete change in the solvent combination (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) can alter the selectivity and improve separation. |
| Streaking or Tailing of the Compound Spot/Band | 1. Compound is acidic or basic: The phenolic hydroxyl group in this compound derivatives can interact strongly with the acidic silanol groups on the silica surface.[3] 2. Sample is overloaded: Too much sample applied to the column can cause band broadening and tailing. | 1. Use a solvent modifier: Add a small amount of a modifying agent to the eluent. For acidic compounds, adding a small percentage of acetic acid or formic acid (0.1-1%) can suppress the ionization of the silanol groups and reduce tailing.[3] 2. Reduce the amount of sample loaded onto the column. |
| Compound Appears to Decompose on the Column | 1. Hydrolysis of the sulphonyl chloride: The presence of water in the solvents or on the silica gel can lead to the hydrolysis of the reactive sulphonyl chloride group. 2. Reaction with acidic silica: The acidic nature of the silica gel can catalyze the degradation of sensitive compounds.[1] | 1. Use dry solvents and silica: Ensure all solvents are anhydrous and the silica gel is properly dried before use. 2. Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites. This can be done by preparing a slurry of silica in a solvent containing 1-2% triethylamine. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent system for my this compound derivative?
A1: The ideal solvent system should provide a good separation between your desired compound and any impurities. The best way to determine this is by using Thin Layer Chromatography (TLC). Test various combinations of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The goal is to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.4.[3] This range generally provides the best separation in column chromatography.
Q2: My compound is very polar and has a low Rf even in 100% ethyl acetate. What should I do?
A2: For very polar compounds, you will need a more polar eluent. You can try solvent systems containing methanol (MeOH) or acetonitrile. A common choice for polar compounds is a mixture of dichloromethane (DCM) and methanol. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it until you achieve the desired Rf on TLC. Be cautious when using methanol in high concentrations with silica gel, as it can sometimes cause the silica to dissolve.
Q3: What is silica gel deactivation and when should I use it?
A3: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can cause the degradation of acid-sensitive compounds like some this compound derivatives. Deactivation involves neutralizing these acidic sites. You should consider deactivating your silica gel if you observe significant streaking of your compound on TLC or if you suspect your compound is decomposing on the column. A common method for deactivation is to wash or slurry the silica gel with a solvent containing a small amount of a base, such as triethylamine (1-2%), before packing the column.
Q4: How much sample can I load onto my column?
A4: The loading capacity of a column depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your compound and impurities), you can load more sample. A general guideline is to use a silica gel to crude sample mass ratio of 20:1 to 100:1. For difficult separations, a higher ratio (e.g., 200:1) may be necessary.
Q5: My purified fractions still contain impurities. What can I do?
A5: If your fractions are still impure, you may need to re-purify them. You can try a second column using a different solvent system to potentially change the elution order of the compounds. Alternatively, if the compound is crystalline, recrystallization is an excellent purification technique to try after the initial column chromatography.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of this compound Derivatives
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Preparation of the Column:
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Select an appropriate size glass column with a stopcock.
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 0.5 cm).
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Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
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Add another thin layer of sand on top of the silica bed.
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Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
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Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully add the sample solution to the top of the column using a pipette.
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Drain the solvent until the sample has been absorbed onto the silica.
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Carefully add a small amount of fresh eluent and drain again to wash any remaining sample onto the column.
-
-
Elution and Fraction Collection:
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Carefully fill the column with the eluent.
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Open the stopcock and begin collecting fractions in test tubes or vials.
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Maintain a constant level of eluent at the top of the column.
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If a gradient elution is required, gradually increase the polarity of the solvent system.
-
-
Analysis of Fractions:
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Monitor the elution of the compound by spotting the collected fractions on TLC plates.
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Visualize the spots under a UV lamp or by using an appropriate staining agent.
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Combine the fractions that contain the pure desired compound.
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Remove the solvent under reduced pressure to obtain the purified product.
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Visualizations
Experimental Workflow
Caption: A typical workflow for the purification of this compound derivatives.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Technical Support Center: Managing M-Hydroxybenzenesulphonyl Chloride Reactions
Welcome to the technical support center for m-hydroxybenzenesulphonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hydrolysis of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on preventing and managing its hydrolysis.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product (e.g., Sulfonamide) | Hydrolysis of this compound: The primary competing reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in the desired transformation. | - Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. - Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rate of hydrolysis.[1] - Optimize Reagent Addition: Add the this compound solution dropwise to the reaction mixture containing the nucleophile (e.g., amine) to ensure it reacts preferentially. - Choice of Base: Use a non-nucleophilic organic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct without promoting hydrolysis. |
| Formation of a Water-Soluble Byproduct | Hydrolysis Product: The resulting m-hydroxybenzenesulfonic acid is water-soluble. | - Extraction: After the reaction, perform an aqueous workup. The desired product can typically be extracted into an organic solvent, leaving the sulfonic acid in the aqueous layer. - Purification: Utilize column chromatography to separate the desired product from any remaining sulfonic acid. |
| Reaction Mixture Becomes Acidic | HCl Formation: The reaction of this compound with a nucleophile or water releases HCl. | - Use of a Base: Incorporate a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃) in the reaction mixture to neutralize the generated HCl.[2] |
| Difficulty in Handling the Reagent | Moisture Sensitivity: this compound is sensitive to atmospheric moisture. | - Inert Atmosphere: Handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques). - Proper Storage: Store the reagent in a tightly sealed container in a desiccator. |
| Side Reactions Involving the Hydroxyl Group | Reactivity of the Phenolic -OH: The hydroxyl group can undergo side reactions, such as acylation, if not protected. | - In-situ Protection: For reactions where the hydroxyl group might interfere, consider an in-situ protection-deprotection strategy. A one-pot procedure involving silylation with N,O-bis(trimethylsilyl)acetamide (BSA) followed by desilylation is effective for hydroxy-substituted benzenesulfonyl chlorides. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The principal challenge is its susceptibility to hydrolysis. The sulfonyl chloride functional group readily reacts with water to form the corresponding m-hydroxybenzenesulfonic acid. This side reaction consumes the starting material and reduces the yield of the desired product.
Q2: How can I minimize the hydrolysis of this compound during a reaction?
A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and handling the reagent under an inert atmosphere. Running the reaction at low temperatures (e.g., 0 °C) and using a non-nucleophilic base to scavenge the HCl byproduct are also effective strategies.
Q3: What is the role of a base in reactions with this compound?
A3: A base is essential to neutralize the hydrochloric acid (HCl) that is generated during the reaction (e.g., sulfonamide formation). Without a base, the reaction mixture will become acidic, which can lead to unwanted side reactions and degradation of products. Tertiary amines like triethylamine or pyridine are commonly used.
Q4: Can the hydroxyl group on the benzene ring interfere with the reaction?
A4: Yes, the phenolic hydroxyl group is nucleophilic and can potentially react with the sulfonyl chloride, especially under basic conditions, leading to polymerization or other side products. For sensitive substrates or when using reactive reagents, protecting the hydroxyl group may be necessary. An in-situ silylation using an agent like BSA is a practical approach.
Q5: How does the solubility of this compound affect its reaction?
A5: Aryl sulfonyl chlorides generally have low solubility in water, which can help to protect them from hydrolysis if the reaction is performed in a biphasic system.[3] However, this compound's hydroxyl group may increase its aqueous solubility compared to unsubstituted benzenesulfonyl chloride, potentially making it more prone to hydrolysis in aqueous environments. It is generally soluble in many common organic solvents.
Q6: What is the expected trend in the rate of hydrolysis with changing pH?
A6: The hydrolysis of aromatic sulfonyl chlorides is generally subject to both neutral (solvolysis) and alkaline hydrolysis.[4] The rate of hydrolysis is typically faster at higher pH (alkaline conditions) due to the presence of the more nucleophilic hydroxide ion. Under acidic conditions, the hydrolysis rate may also be influenced.
Quantitative Data
Table 1: Rate Constants for the Hydrolysis of Substituted Benzenesulfonyl Chlorides in Water at 25°C
| Substituent (X) in X-C₆H₄SO₂Cl | Neutral Hydrolysis (k₀, s⁻¹) | Alkaline Hydrolysis (kₒₕ, l mol⁻¹ s⁻¹) |
| p-OCH₃ | 2.3 x 10⁻⁵ | 0.45 |
| p-CH₃ | 3.5 x 10⁻⁵ | 1.3 |
| H | 6.2 x 10⁻⁵ | 4.3 |
| p-Cl | 1.2 x 10⁻⁴ | 11.5 |
| m-NO₂ | 4.5 x 10⁻⁴ | 85 |
| p-NO₂ | 7.6 x 10⁻⁴ | 150 |
Data adapted from studies on the hydrolysis of substituted benzenesulfonyl chlorides.[4]
Table 2: Solubility of Phenolic Compounds in Various Solvents at 298.15 K
The solubility of this compound is not widely reported. However, the solubility of similar phenolic compounds can provide a useful reference for solvent selection.
| Solvent | Gallic Acid ( g/100g ) | Protocatechuic Acid ( g/100g ) | Gentisic Acid ( g/100g ) |
| Water | 1.30 | 3.20 | 2.00 |
| Methanol | 33.5 | 45.0 | 40.0 |
| Ethanol | 23.0 | 30.0 | 35.0 |
| Acetone | 25.0 | 40.0 | 50.0 |
| Ethyl Acetate | 5.0 | 10.0 | 15.0 |
Data is for illustrative purposes and based on reported solubilities of various phenolic acids.[5][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound
This protocol outlines a standard procedure for the reaction of this compound with a primary or secondary amine to form a sulfonamide, with measures to minimize hydrolysis.
Materials:
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This compound
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Amine (primary or secondary)
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Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
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Triethylamine (Et₃N) or pyridine (anhydrous)
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Nitrogen or Argon gas supply
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Standard laboratory glassware (oven-dried)
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
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Reagent Preparation: In the flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a positive pressure of inert gas.
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Cooling: Cool the reaction mixture to 0 °C using an ice bath.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM in the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
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Workup:
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Quench the reaction by adding a small amount of water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the organic phase under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.
Protocol 2: In-situ Protection of the Hydroxyl Group for Sulfonamide Synthesis
This protocol is recommended when the phenolic hydroxyl group may interfere with the reaction.
Materials:
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This compound
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Amine (primary or secondary)
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N,O-Bis(trimethylsilyl)acetamide (BSA)
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Anhydrous acetonitrile (MeCN) or other suitable aprotic solvent
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Standard laboratory glassware (oven-dried)
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Nitrogen or Argon gas supply
Procedure:
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Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
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Silylation: Add anhydrous acetonitrile followed by BSA (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the silylated sulfonyl chloride.
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Amination: Add the amine (1.2 eq) to the reaction mixture.
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Reaction and Desilylation: Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The silyl group is typically cleaved during the aqueous workup.
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Workup and Purification: Follow steps 6 and 7 from Protocol 1. The addition of a small amount of acid (e.g., 1M HCl) during the workup will ensure complete desilylation.
Visualizations
References
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing M-Hydroxybenzenesulphonyl Chloride and Primary Amine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the coupling reaction between m-hydroxybenzenesulphonyl chloride and primary amines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sulfonamides from this compound and primary amines.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in this coupling reaction can stem from several factors. A primary concern is the competing self-reaction of the this compound, where the sulfonyl chloride of one molecule reacts with the hydroxyl group of another, leading to polymeric byproducts.
Potential Causes and Solutions:
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Suboptimal Temperature: High temperatures can accelerate side reactions. It is often beneficial to start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.
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Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the starting material.
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Inefficient Mixing: If the reagents are not well-mixed, localized high concentrations can promote side reactions. Ensure vigorous stirring throughout the reaction.
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Inappropriate Base: The choice of base is crucial. A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl formed during the reaction. Using a base that is too strong or too weak can impact the reaction efficiency.
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Protection of the Hydroxyl Group: For challenging substrates or to maximize yield, protecting the hydroxyl group as a silyl ether before the coupling reaction can prevent self-condensation. This can be achieved through in-situ silylation.
Q2: I'm observing a significant amount of insoluble, sticky, or polymeric byproduct in my reaction mixture. What is this and how can I prevent its formation?
A2: The formation of an insoluble, high-molecular-weight byproduct is a strong indicator of self-condensation or polymerization of the this compound. The presence of the nucleophilic hydroxyl group on the same molecule as the electrophilic sulfonyl chloride group allows for intermolecular reactions.
Prevention Strategies:
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Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., maintaining the reaction at 0 °C) will slow down the rate of this side reaction more significantly than the desired amine coupling.
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Slow Addition of Reagents: Adding the sulfonyl chloride solution dropwise to the solution of the amine and base can help maintain a low concentration of the sulfonyl chloride, thus minimizing its self-reaction.
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Protecting Group Strategy: The most effective way to prevent this side reaction is to temporarily protect the hydroxyl group. A common strategy is to convert it to a trimethylsilyl (TMS) ether, which is unreactive towards the sulfonyl chloride. The TMS group can be easily removed during the aqueous workup.
Q3: The reaction is proceeding very slowly or not at all. Can I simply increase the temperature?
A3: While increasing the temperature will increase the reaction rate, it may disproportionately accelerate the rate of undesired side reactions, such as self-condensation and hydrolysis of the sulfonyl chloride, ultimately leading to a lower yield of the desired product.
Alternatives to Increasing Temperature:
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Choice of Base: A slightly stronger, non-nucleophilic base might enhance the nucleophilicity of the amine.
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Solvent Effects: The choice of solvent can influence reaction rates. Aprotic polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.
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Catalysis: In some cases, a catalytic amount of a substance like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, although its compatibility should be checked.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the coupling of this compound with a primary amine?
A1: A recommended starting point is 0 °C. This temperature is generally low enough to suppress the self-condensation side reaction while allowing the desired sulfonamide formation to proceed at a reasonable rate. The reaction can then be allowed to slowly warm to room temperature and monitored for completion.
Q2: How does the m-hydroxyl group on the benzenesulphonyl chloride affect the reaction?
A2: The m-hydroxyl group introduces a competing nucleophile into the reaction system. This can lead to the formation of polymeric sulfonates through intermolecular reaction with the sulfonyl chloride moiety of another molecule. This side reaction is a primary cause of reduced yields and purification challenges.
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The coupling reaction produces one equivalent of hydrochloric acid (HCl). The base is added to neutralize this HCl, preventing it from protonating the primary amine and rendering it non-nucleophilic. Common choices are tertiary amines like triethylamine (TEA) or pyridine. These bases are generally non-nucleophilic and will not compete with the primary amine in reacting with the sulfonyl chloride.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture over time, you can observe the consumption of the starting materials (amine and sulfonyl chloride) and the formation of the product.
Q5: Is it always necessary to protect the hydroxyl group of this compound?
A5: Not always, but it is a highly recommended strategy for improving yields and simplifying purification, especially if you are working with a less reactive primary amine or if you are observing significant byproduct formation. An in-situ silylation protocol is an efficient way to carry out this protection.
Data Presentation
Table 1: Influence of Reaction Parameters on Reaction Outcome
| Parameter | Low Temperature (e.g., 0 °C) | High Temperature (e.g., > Room Temp) | Presence of Base (e.g., TEA) | Protection of -OH Group |
| Desired Reaction Rate | Moderate | Fast | Essential for reaction | No direct impact |
| Rate of Self-Condensation | Slow | Very Fast | No direct impact | Eliminated |
| Rate of Hydrolysis | Slow | Fast | No direct impact | No direct impact |
| Expected Yield | Potentially higher | Potentially lower | High (if present) | Potentially highest |
| Expected Purity | Higher | Lower | Higher (if present) | Highest |
Experimental Protocols
Protocol 1: General Coupling of this compound with a Primary Amine
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Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
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Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by water, and finally with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Protocol 2: Optimized Coupling using In-Situ Silylation of the Hydroxyl Group
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Silylation: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.5 equivalents) in an anhydrous aprotic solvent. Cool the solution to 0 °C. Add a silylating agent (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise. Stir at 0 °C for 30 minutes.
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Amine Addition: Add the primary amine (1.0 equivalent) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
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Workup and Desilylation: Quench the reaction with water. The addition of water will hydrolyze the silyl ether, regenerating the hydroxyl group on the product. Extract the product with an organic solvent. Wash the organic layer with mild acid, water, and brine.
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Purification: Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Visualizations
Caption: General experimental workflow for the amine coupling reaction.
Caption: Troubleshooting decision tree for optimizing the coupling reaction.
effect of pH on the stability of M-Hydroxybenzenesulphonyl chloride derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-Hydroxybenzenesulphonyl chloride and its derivatives. The information focuses on the critical aspect of pH on the stability of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous reaction buffer. What is the likely cause?
A1: this compound and its derivatives are susceptible to hydrolysis, which is highly dependent on the pH of the aqueous solution. If you observe degradation, it is likely due to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.
Q2: At what pH is this compound most stable?
A2: Generally, sulfonyl chlorides exhibit greater stability in acidic aqueous solutions.[1][2][3] As the pH increases, particularly in neutral to alkaline conditions, the rate of hydrolysis significantly increases.
Q3: What is the primary degradation product of this compound in an aqueous solution?
A3: The primary degradation product is m-Hydroxybenzenesulfonic acid, formed through the hydrolysis of the sulfonyl chloride functional group.
Q4: Can I use a basic buffer to dissolve my this compound derivative for a reaction?
A4: It is strongly discouraged to use basic buffers. The hydroxide ions in basic solutions are potent nucleophiles that accelerate the hydrolysis of the sulfonyl chloride, leading to rapid degradation of your starting material.[4][5]
Q5: How does temperature affect the stability of this compound derivatives in solution?
A5: Increased temperature will accelerate the rate of hydrolysis at any given pH. For optimal stability, it is recommended to perform reactions and store solutions at low temperatures whenever possible.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in an Aqueous Reaction Medium
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Symptom: The yield of the intended product is significantly lower than expected, and analysis of the reaction mixture shows a substantial amount of m-Hydroxybenzenesulfonic acid.
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Possible Cause: The pH of your reaction medium is too high, leading to the rapid hydrolysis of the this compound starting material.
-
Troubleshooting Steps:
-
Monitor pH: Regularly monitor the pH of your reaction mixture.
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Acidify the Medium: If possible for your specific reaction, conduct the experiment in a buffered solution with a pH below 7. Acidic conditions will suppress the rate of hydrolysis.
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Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the competing hydrolysis reaction.
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Minimize Water Content: If your reaction chemistry allows, consider using a co-solvent system to reduce the concentration of water.
-
Issue 2: Inconsistent Reaction Kinetics or Non-Reproducible Results
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Symptom: Repetitions of the same experiment yield varying results in terms of reaction rate and product formation.
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Possible Cause: The pH of the unbuffered reaction medium is changing over the course of the reaction. The hydrolysis of sulfonyl chloride produces hydrochloric acid, which can alter the pH if not adequately buffered.
-
Troubleshooting Steps:
-
Use a Suitable Buffer: Employ a buffer system that is compatible with your reaction and maintains a stable acidic pH.
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Control Headspace: If working with volatile acidic or basic components, ensure the reaction vessel is properly sealed to prevent changes in concentration.
-
Data Presentation
The stability of benzenesulphonyl chloride derivatives is highly dependent on pH. The following table summarizes the general trend of the hydrolysis rate constant with varying pH. Please note that specific values for this compound may vary, but the trend is consistent with that of other substituted benzenesulphonyl chlorides.
| pH | Condition | Relative Rate of Hydrolysis | Stability |
| < 4 | Acidic | Very Low | High |
| 4 - 6 | Weakly Acidic | Low | Moderate |
| 7 | Neutral | Moderate | Low |
| > 7 | Alkaline | High to Very High | Very Low |
Experimental Protocols
Protocol: Determination of the pH-Dependent Stability of a this compound Derivative
This protocol outlines a general method for determining the rate of hydrolysis of a this compound derivative at different pH values using UV-Vis spectrophotometry.
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Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10). Ensure the buffers do not contain nucleophiles that could react with the sulfonyl chloride.
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Preparation of Stock Solution: Prepare a concentrated stock solution of the this compound derivative in a dry, water-miscible organic solvent (e.g., acetonitrile).
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Kinetic Measurement: a. Equilibrate a cuvette containing the buffer solution to the desired temperature in the spectrophotometer. b. Add a small aliquot of the stock solution to the cuvette to initiate the reaction. The final concentration should be such that the absorbance change can be accurately measured. c. Monitor the change in absorbance over time at a wavelength where the starting material and the sulfonic acid product have different extinction coefficients.
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Data Analysis: a. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation. b. Plot the log of the observed rate constant (log k_obs) against the pH to generate a pH-rate profile.
Visualizations
The following diagrams illustrate the degradation pathways of this compound in acidic and alkaline conditions.
References
Technical Support Center: M-Hydroxybenzenesulphonyl Chloride Derivatives HPLC Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of M-Hydroxybenzenesulphonyl chloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is a phenomenon where the trailing edge of a peak is broader than the leading edge, resulting in an asymmetrical peak.[1][2] This can negatively impact the accuracy and reproducibility of your results by making it difficult to correctly integrate the peak area for quantification and can decrease the resolution between closely eluting peaks.[1][3] A tailing factor (Tf) greater than 2.0 is generally considered unacceptable for high-precision analytical methods.[1]
Q2: What are the most common causes of peak tailing for acidic compounds like this compound derivatives?
A2: For acidic compounds, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[4] Key causes include:
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Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the analyte, leading to secondary retention mechanisms and peak tailing.[3][5][6]
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Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms of the compound will be present, which can cause peak distortion and tailing.[6][7]
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Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[1][5]
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Column Degradation: Over time, columns can degrade, leading to void formation or contamination, which can cause peak tailing.[1]
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Extra-Column Effects: Issues outside of the column, such as long tubing or poor connections, can contribute to peak broadening and tailing.[1]
Q3: How does the mobile phase pH affect the peak shape of my this compound derivative?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds.[8][9] this compound and its derivatives are acidic. To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte.[10][11] This ensures that the compound is in a single, non-ionized form, which will interact more consistently with the reversed-phase column, minimizing peak tailing.[10]
Q4: Can my sample preparation be causing peak tailing?
A4: Yes, sample preparation can significantly impact peak shape. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[1] Additionally, complex sample matrices can contain contaminants that interact with the column and cause tailing.[5] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can help remove these interfering contaminants.[2][5]
Troubleshooting Guide
If you are experiencing peak tailing with this compound derivatives, follow this step-by-step troubleshooting guide.
Step 1: Evaluate the Mobile Phase
The mobile phase composition is often the first and most effective parameter to adjust.
-
pH Adjustment:
-
Issue: The mobile phase pH may be too close to the pKa of your analyte, causing a mixed ionization state.[7]
-
Solution: Lower the mobile phase pH. For acidic compounds, a pH of 2-3 is often effective at suppressing ionization and reducing secondary interactions with silanols.[1][10] Use a suitable buffer to maintain a stable pH.[5]
-
-
Buffer Concentration:
-
Issue: Inadequate buffer concentration may not effectively control the pH at the column surface.
-
Solution: Increase the buffer concentration, typically in the range of 10-50 mM, to improve peak shape.[1]
-
-
Mobile Phase Modifiers:
Step 2: Assess the Column Condition
The column is the heart of the separation, and its health is crucial for good peak shape.
-
Column Contamination:
-
Issue: Accumulation of contaminants on the column can lead to peak tailing.[12]
-
Solution: Flush the column with a strong solvent. For reversed-phase columns, this may involve washing with isopropanol, followed by hexane or methylene chloride, and then re-equilibrating with the mobile phase.[13] Always check the column manufacturer's instructions for recommended washing procedures.
-
-
Column Degradation/Void:
-
Issue: A void at the head of the column or degradation of the stationary phase can cause peak distortion.[1][4] This can be indicated by a sudden decrease in performance for all peaks.[4]
-
Solution: If a void is suspected, you can try reversing the column (if the manufacturer allows) and flushing it.[2] However, in many cases, the column may need to be replaced.[1]
-
-
Column Chemistry:
-
Issue: The chosen column may not be ideal for your analyte.
-
Solution: Consider using a column with a different stationary phase or one that is end-capped. End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.[5][6] Columns with low silanol activity are also a good choice.[14][15]
-
Step 3: Review Injection and Sample Parameters
How the sample is introduced to the system can affect the peak shape.
-
Sample Overload:
-
Injection Solvent:
Step 4: Check the HPLC System
Problems outside the column can also contribute to peak tailing.
-
Extra-Column Volume:
Data Presentation
The following table summarizes the effect of key parameters on peak tailing for acidic compounds like this compound derivatives.
| Parameter | Condition Leading to Tailing | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH close to or above the analyte's pKa. | Lower pH to at least 2 units below the pKa (e.g., pH 2.5-3.0).[10][11] | Sharper, more symmetrical peaks. |
| Buffer Strength | Low buffer concentration (e.g., <10 mM). | Increase buffer concentration (e.g., 25-50 mM).[1] | Improved peak symmetry. |
| Column Type | Standard, non-end-capped silica column. | Use a highly deactivated, end-capped column or a column with low silanol activity.[5][14][15] | Reduced secondary interactions and less tailing. |
| Sample Concentration | High sample concentration. | Dilute the sample or reduce the injection volume.[1] | Symmetrical peak shape. |
| Injection Solvent | Solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase.[16] | Improved peak shape. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Determine the pKa of your this compound derivative. This can be estimated using software or found in the literature.
-
Prepare an aqueous mobile phase buffer with a pH at least 2 units below the analyte's pKa. For example, if the pKa is 4.5, prepare a buffer at pH 2.5. A common choice is a phosphate or formate buffer.[17]
-
Prepare the mobile phase by mixing the aqueous buffer with the appropriate organic modifier (e.g., acetonitrile or methanol).
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Analyze the sample and compare the peak shape to the previous results.
Protocol 2: Column Flushing to Remove Contaminants
Always refer to the column manufacturer's guidelines for specific solvent compatibility and flushing procedures.
-
Disconnect the column from the detector to avoid contamination.
-
Flush with Mobile Phase (without buffer): Wash the column with 10-20 column volumes of your mobile phase composition but without any salts or buffers.
-
Flush with Isopropanol: Flush the column with 10-20 column volumes of 100% isopropanol.
-
Re-equilibrate: Re-introduce the mobile phase (with buffer) and equilibrate the column for at least 15-20 column volumes or until the baseline is stable.
-
Reconnect the detector and inject a standard to evaluate performance.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting Workflow Part 1: Mobile Phase Optimization.
Caption: Troubleshooting Workflow Part 2: Column and System Checks.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. agilent.com [agilent.com]
- 14. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
strategies to prevent over-derivatization with M-Hydroxybenzenesulphonyl chloride
Welcome to the technical support center for derivatization reactions using M-Hydroxybenzenesulphonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M-HBSC) typically used for in our field?
A1: this compound is a derivatizing agent primarily used to react with primary and secondary amines, as well as other nucleophilic functional groups, to form stable sulfonamide derivatives. This derivatization is often performed to enhance the detectability of analytes in chromatographic methods like HPLC, as the sulfonyl group can be a good chromophore. It can also be used to alter the polarity and volatility of molecules for gas chromatography.
Q2: What is "over-derivatization" in the context of using M-HBSC?
A2: Over-derivatization with M-HBSC can refer to two primary issues:
-
Di-sulfonylation of Primary Amines: A primary amine has two reactive N-H bonds. Under certain conditions, both hydrogens can be substituted by the sulfonyl group, leading to a di-sulfonamide product instead of the desired mono-sulfonamide.
-
Reaction of the Hydroxyl Group: The "M-Hydroxy" part of the molecule indicates the presence of a hydroxyl (-OH) group on the benzene ring. This hydroxyl group is also nucleophilic and can potentially react with another molecule of the target analyte or undergo self-reaction, leading to unwanted byproducts and consumption of the derivatizing agent.
Q3: How can I monitor the progress of my derivatization reaction?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the progress of your derivatization reaction.[1][2] By taking aliquots of your reaction mixture at different time points and analyzing them by HPLC, you can track the consumption of your starting material and the formation of your desired derivatized product, as well as any byproducts.[1] This allows for the optimization of reaction times and conditions.
Q4: At what pH should I perform the derivatization?
A4: Derivatization reactions with sulfonyl chlorides are typically carried out under basic conditions.[3][4] The base serves to neutralize the HCl that is formed as a byproduct of the reaction and also to deprotonate the amine, increasing its nucleophilicity. A common approach is to use an aqueous alkali solution (like NaOH or KOH) or an organic base like pyridine. The optimal pH will depend on the specific analyte but is generally in the range of 9-11.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no derivatization product observed. | 1. Incorrect pH: The reaction mixture may not be sufficiently basic. 2. Inactive Reagent: The M-HBSC may have hydrolyzed due to moisture. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Optimize pH: Ensure the reaction mixture is basic (pH 9-11). Use a buffer or add a base like pyridine or triethylamine. 2. Use Fresh Reagent: Store M-HBSC under anhydrous conditions and use a fresh bottle if hydrolysis is suspected. 3. Increase Temperature: Gently warm the reaction mixture. Monitor the reaction by HPLC to avoid degradation. |
| Multiple peaks observed in the chromatogram, indicating byproducts. | 1. Over-derivatization: Di-sulfonylation of a primary amine may be occurring. 2. Reaction at Hydroxyl Group: The hydroxyl group of M-HBSC may be reacting. 3. Analyte Degradation: The reaction conditions may be too harsh for the analyte. | 1. Control Stoichiometry: Use a 1:1 molar ratio of the primary amine to M-HBSC. Adding the sulfonyl chloride dropwise to the amine solution can also help. 2. Protect the Hydroxyl Group: Consider an in-situ protection-deprotection strategy for the hydroxyl group, for example, using a silylating agent that is later removed. 3. Milder Conditions: Try a lower temperature, shorter reaction time, or a weaker base. |
| Poor peak shape or retention time shifts in HPLC analysis. | 1. Incomplete Reaction: Unreacted starting materials or intermediates are present. 2. Matrix Effects: Components in the sample matrix are interfering with the chromatography. | 1. Optimize Reaction Time: Monitor the reaction by HPLC to ensure it has gone to completion. 2. Sample Cleanup: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample before HPLC analysis. |
Experimental Protocols
Protocol 1: Standard Derivatization of a Primary Amine with M-HBSC
-
Preparation of Amine Solution: Dissolve the primary amine-containing analyte in a suitable aprotic solvent (e.g., acetonitrile, THF) to a concentration of 1 mg/mL.
-
Preparation of Reagent Solution: Prepare a 1.1 mg/mL solution of this compound in the same aprotic solvent. This corresponds to a slight molar excess, which may need optimization.
-
Reaction Setup: In a reaction vial, add 1 mL of the amine solution.
-
Base Addition: Add an appropriate amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to achieve a basic pH. A 2 to 3-fold molar excess relative to the M-HBSC is a good starting point.
-
Derivatization: Slowly add 1 mL of the M-HBSC solution to the amine solution while stirring at room temperature.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by HPLC.
-
Quenching: Once the reaction is complete, quench any excess M-HBSC by adding a small amount of water or a primary amine scavenger.
-
Sample Preparation for Analysis: Dilute a small aliquot of the reaction mixture with the mobile phase and analyze by HPLC.
Protocol 2: HPLC Method for Monitoring Derivatization
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the derivatized product. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the sulfonamide derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: General reaction scheme for the derivatization of a primary amine.
Caption: Pathway showing the formation of an over-derivatized product.
Caption: A logical workflow for troubleshooting common derivatization issues.
References
removing excess M-Hydroxybenzenesulphonyl chloride from a reaction mixture
Technical Support Center: M-Hydroxybenzenesulphonyl Chloride
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of excess this compound from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess this compound from a reaction mixture?
There are three primary strategies to remove unreacted this compound:
-
Aqueous Workup (Hydrolysis): The most common method involves quenching the reaction mixture with water or an aqueous basic solution.[1][2] This hydrolyzes the reactive sulfonyl chloride into the corresponding m-hydroxybenzenesulfonic acid, which is highly water-soluble and can be easily separated in an aqueous layer.
-
Quenching with Amines (Aminolysis): Excess sulfonyl chloride can be reacted with a simple amine to form a sulfonamide.[2][3] Using a reagent like aqueous ammonia converts it into the highly polar m-hydroxybenzenesulfonamide, which can simplify removal during chromatography.[3]
-
Chromatographic Purification: Direct purification of the crude reaction mixture using flash column chromatography can effectively separate the desired product from the less polar sulfonyl chloride starting material.[2][4]
Q2: My desired product is stable in water. How do I perform an effective aqueous workup?
An aqueous workup is ideal for water-stable products. The goal is to convert the sulfonyl chloride into a water-soluble salt that can be extracted from the organic phase.
General Procedure:
-
Cool the reaction mixture in an ice bath to control the exothermic reaction.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[2] This will quench the excess this compound and neutralize the HCl byproduct.
-
Transfer the mixture to a separatory funnel and add your organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with the basic solution, water, and finally, brine to remove the water-soluble sulfonic acid and other aqueous impurities.[1]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q3: What are the key safety concerns when working with this compound?
This compound is a hazardous chemical that requires careful handling.[5]
-
Corrosive: It causes severe skin burns and eye damage.[5] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Water Reactive: It reacts with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[6] All operations, including quenching, should be performed in a well-ventilated chemical fume hood.
-
Respiratory Irritant: Inhalation may cause respiratory irritation.[5] Avoid breathing dust or vapors.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7]
Q4: My product is sensitive to water. What removal strategies can I use?
If your product is not stable to aqueous conditions, alternative non-aqueous methods are necessary.
-
Direct Chromatographic Purification: If the product is stable on silica gel, you can concentrate the reaction mixture and directly purify it via flash chromatography. This compound is typically less polar than the resulting sulfonamide or sulfonate ester products and will elute faster.[2][4]
-
Use of a Scavenger Resin: Add a polymer-supported amine (scavenger resin) to the crude reaction mixture. The resin will react with the excess sulfonyl chloride, and the resulting polymer-bound sulfonamide can be easily removed by filtration.
-
Stoichiometric Control: Carefully control the reaction stoichiometry by using the alcohol or amine reactant in slight excess (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the sulfonyl chloride.[2] This simplifies workup as the excess starting material may be easier to remove.
Q5: I'm seeing a persistent emulsion during my aqueous workup. How can I resolve this?
Emulsion formation is a common issue, especially when using chlorinated solvents like dichloromethane.[8]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter through Celite: Pass the emulsified mixture through a pad of Celite. This can help to disrupt the fine droplets causing the emulsion.
-
Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Sometimes, gentle swirling instead of vigorous shaking can prevent emulsion formation in the first place.
Experimental Protocols
Protocol 1: Standard Quench and Aqueous Workup
This protocol is suitable for water-stable products.
-
Cooling: Once the reaction is complete (as monitored by TLC or LCMS), cool the reaction vessel to 0 °C using an ice-water bath.
-
Quenching: While stirring, slowly and carefully add a saturated aqueous solution of NaHCO₃ to the reaction mixture. Continue addition until gas evolution (CO₂) ceases.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer twice with the saturated NaHCO₃ solution, once with deionized water, and once with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, now free of excess sulfonyl chloride.
Protocol 2: Ammonia Quench for Simplified Chromatographic Purification
This protocol converts the excess sulfonyl chloride into a highly polar sulfonamide, which simplifies separation by flash chromatography.[3]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Ammonia Addition: Slowly add a 10% aqueous solution of ammonium hydroxide (NH₄OH) to the reaction mixture. Stir vigorously for 15-20 minutes at 0 °C.
-
Extraction: Add ethyl acetate and water to the mixture and transfer to a separatory funnel. Separate the layers.
-
Washing and Concentration: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product contains the desired compound and m-hydroxybenzenesulfonamide. The highly polar sulfonamide will typically remain at the baseline during silica gel chromatography, allowing for easy elution of the desired, less polar product.
Data Presentation
Table 1: Properties of this compound and its Hydrolysis Product
| Property | This compound | m-Hydroxybenzenesulfonic acid (Hydrolysis Product) |
| Molecular Formula | C₆H₅ClO₃S[5] | C₆H₆O₄S |
| Molecular Weight | 192.62 g/mol [5] | 174.18 g/mol |
| Appearance | Solid | Solid |
| Water Solubility | Reacts (hydrolyzes)[6] | High |
| Organic Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Low to negligible in non-polar organic solvents |
Table 2: Comparison of Removal Methods
| Method | Advantages | Disadvantages | Best For... |
| Aqueous Workup | Effective, inexpensive, and scalable. | Not suitable for water-sensitive products. Risk of emulsion. | Water-stable products where the hydrolyzed byproduct has low organic solubility. |
| Amine Quench | Creates a highly polar byproduct, simplifying chromatography.[3] | Introduces an additional reagent and byproduct. | Cases where aqueous workup is problematic and chromatography is planned. |
| Chromatography | High purity of final product; avoids water. | Consumes solvent; may not be suitable for large-scale reactions. | Water-sensitive products; final purification step. |
| Stoichiometric Control | Simplifies workup significantly by avoiding excess reagent. | Requires precise measurement; may lead to lower yield if reaction doesn't go to completion. | Well-optimized reactions where conversion is high and predictable. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. This compound | C6H5ClO3S | CID 41749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
Amine Derivatization: A Comparative Guide to Dansyl Chloride and M-Hydroxybenzenesulphonyl Chloride
For researchers, scientists, and drug development professionals seeking efficient and reliable methods for amine derivatization, the choice of reagent is paramount. This guide provides a detailed comparison of two sulphonyl chlorides: the widely-used dansyl chloride and the less common M-Hydroxybenzenesulphonyl chloride. The comparison focuses on their efficiency, experimental protocols, and overall performance in the derivatization of amines for analytical applications.
Performance Comparison at a Glance
| Feature | Dansyl Chloride | This compound |
| Primary Application | Quantitative analysis of primary and secondary amines (e.g., amino acids, biogenic amines) by HPLC, LC-MS.[1][2][3] | Primarily used in qualitative tests (Hinsberg test) to distinguish between primary, secondary, and tertiary amines.[4] No significant data for quantitative analysis. |
| Reaction Principle | Reacts with primary and secondary amines to form stable, fluorescent sulfonamide derivatives.[1][2] | Reacts with primary and secondary amines to form sulfonamides.[4] |
| Detection Method | Fluorescence, UV-Vis, Mass Spectrometry.[5][6] | Not typically used for quantitative detection; derivatives are generally non-fluorescent unless the amine itself is fluorescent. |
| Derivative Stability | Dansylated products are generally stable, allowing for analysis after the reaction is complete.[3][7] | Stability of derivatives for quantitative analysis is not well-documented. |
| Reaction Conditions | Alkaline pH (typically pH 9-12), often at elevated temperatures (e.g., 38-70°C).[2][8] | Alkaline conditions (e.g., aqueous NaOH or KOH).[4] |
| Advantages | High sensitivity due to fluorescence, versatile, well-established protocols, improves chromatographic separation and ionization efficiency.[1][5][6] | Simple reaction for qualitative differentiation of amine classes.[4] |
| Disadvantages | Can react with other functional groups like phenols and alcohols, derivatives can be light-sensitive.[7] | Not suitable for quantitative analysis, lacks a strong chromophore or fluorophore for sensitive detection, limited literature and established protocols for analytical derivatization. |
In-Depth Analysis
Dansyl Chloride: The Gold Standard for Amine Analysis
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) has long been a reagent of choice for the derivatization of primary and secondary amines, including amino acids, peptides, and biogenic amines.[1][2][3] The reaction yields intensely fluorescent N-dansyl amides, which significantly enhances the sensitivity of detection in chromatographic methods like HPLC and LC-MS.[5][6]
The primary advantages of using dansyl chloride include:
-
High Sensitivity: The inherent fluorescence of the dansyl group allows for detection at very low concentrations.
-
Improved Chromatography: The derivatization increases the hydrophobicity of the analytes, leading to better retention and separation on reverse-phase HPLC columns.[1]
-
Enhanced Ionization: In mass spectrometry, the tertiary amine in the dansyl group can improve ionization efficiency in positive ion mode.[1][5]
-
Versatility: It can be applied to a wide range of amine-containing compounds in various biological and food samples.[2]
However, there are some limitations to consider. Dansyl chloride can also react with other nucleophilic groups, such as phenols and alcohols, which can lead to interfering peaks in the chromatogram.[7] Furthermore, the derivatives can be susceptible to degradation upon exposure to light.
This compound: A Tool for Qualitative Assessment
This compound, a positional isomer of the more common benzenesulfonyl chloride, is primarily associated with the Hinsberg test. This classical organic chemistry test is used to differentiate between primary, secondary, and tertiary amines.[4]
The reaction with primary amines in the presence of a base forms a sulfonamide that is soluble in alkali. Secondary amines form an insoluble sulfonamide, while tertiary amines do not react under these conditions.[4] This differential reactivity allows for a qualitative assessment of the amine class.
There is a significant lack of published data on the use of this compound as a pre-column derivatization reagent for quantitative analytical applications. Its derivatives do not possess a native fluorophore, which would necessitate the use of less sensitive UV detection unless the analyte itself is chromophoric. The stability and chromatographic behavior of its derivatives for quantitative purposes have not been systematically evaluated.
Experimental Protocols
Dansyl Chloride Derivatization of Amines for HPLC Analysis
This protocol is a generalized procedure based on common practices.[1][2][9]
Materials:
-
Amine Standard/Sample Solution
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)[9]
-
Sodium bicarbonate or carbonate buffer (e.g., 0.1 M, pH 9.5-10)[2]
-
Quenching solution (e.g., a primary amine solution like methylamine or ammonium hydroxide)
-
Solvent for dilution (e.g., acetonitrile or methanol)
Procedure:
-
To 100 µL of the amine standard or sample solution, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30-60 minutes) in the dark.[1]
-
After incubation, add 100 µL of the quenching solution to react with the excess dansyl chloride.
-
Vortex and allow the quenching reaction to proceed for a few minutes.
-
Dilute the reaction mixture with the appropriate solvent to the desired concentration for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
Visualizing the Workflow
The following diagrams illustrate the derivatization workflows.
Caption: Workflow for amine derivatization using dansyl chloride.
Caption: Qualitative Hinsberg test using a benzenesulphonyl chloride.
Conclusion
For researchers requiring sensitive and quantitative analysis of amines, dansyl chloride remains the superior and well-supported choice. Its ability to form highly fluorescent derivatives makes it ideal for applications in drug development, metabolomics, and food science where trace-level detection is crucial. The wealth of available literature provides a solid foundation for method development and optimization.
This compound , on the other hand, is not a recommended reagent for quantitative amine derivatization based on current scientific literature. Its utility is confined to qualitative differentiation of primary, secondary, and tertiary amines through the Hinsberg test. For professionals in drug development and research, relying on validated and established methods is critical, making dansyl chloride the clear frontrunner for amine derivatization and analysis.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H5ClO3S | CID 41749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. doubtnut.com [doubtnut.com]
- 9. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation Using Sulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in pharmaceutical and biomedical analysis, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes that lack suitable chromophores or fluorophores for conventional HPLC detection. This guide provides a comparative overview of the validation of analytical methods employing sulfonyl chloride derivatizing agents, with a focus on commonly used reagents, and offers insights into their performance relative to other alternatives.
While M-Hydroxybenzenesulphonyl chloride is a commercially available reagent, a comprehensive literature review did not yield specific studies detailing its application in the validation of analytical methods for analyte quantification. Therefore, this guide will draw comparisons from validated methods using analogous sulfonyl chlorides, such as dansyl chloride and 2-naphthalenesulfonyl chloride, and other widely used derivatizing agents like benzoyl chloride.
Principles of Derivatization with Sulfonyl Chlorides
Sulfonyl chlorides react with primary and secondary amines, phenols, and thiols to form stable sulfonamide, sulfonate ester, and thiosulfonate ester derivatives, respectively. This reaction introduces a chromophoric or fluorophoric tag to the analyte, significantly enhancing its response to UV or fluorescence detectors. The choice of a specific sulfonyl chloride reagent depends on factors such as the nature of the analyte, the desired sensitivity, and the stability of the resulting derivative.
Comparative Performance of Derivatizing Agents
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes typical performance data from validated HPLC methods using different derivatizing agents, providing a benchmark for comparison.
| Derivatizing Agent | Analyte Type | Linearity (Correlation Coefficient, r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| Dansyl Chloride | Biogenic Amines | > 0.99 | 95-105 | < 5 | ng/mL range | ng/mL range | [1][2] |
| 2-Naphthalenesulfonyl Chloride | Spectinomycin (secondary amines) | 0.9997 - 0.9999 | Not specified | 0.67 - 0.86 | ~4 ng on column | Not specified | [3] |
| Benzoyl Chloride | Biogenic Amines | > 0.99 | 72.8 - 103.4 | < 10 | 0.2 - 2.5 mg/L | Not specified | [4] |
| Benzoyl Chloride | Neurochemicals | Not specified | Not specified | < 10 | < 10 nM | Not specified | [5][6] |
| 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) | Biogenic Amines | Not specified (noted as unstable) | Not specified | Not specified | Not specified | Not specified | [2] |
| Dabsyl Chloride | Biogenic Amines | Not specified (noted as unstable) | Not specified | Not specified | Not specified | Not specified | [2] |
Note: The performance of a derivatization method is highly dependent on the specific analyte, matrix, and chromatographic conditions. The data presented here are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized experimental protocols for pre-column derivatization using sulfonyl chlorides and benzoyl chloride.
General Protocol for Sulfonyl Chloride Derivatization (e.g., Dansyl Chloride)
-
Sample/Standard Preparation: Accurately weigh and dissolve the analyte in a suitable solvent. For biological samples, a prior extraction and clean-up step is typically required.[7]
-
pH Adjustment: Adjust the pH of the sample/standard solution to an alkaline condition (typically pH 9-11) using a buffer (e.g., sodium bicarbonate/carbonate or borate buffer) to facilitate the reaction.[1][7]
-
Derivatization Reaction: Add an excess of the sulfonyl chloride reagent solution (e.g., dansyl chloride in acetone or acetonitrile) to the sample/standard solution.
-
Incubation: Vortex the mixture and incubate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching reagent (e.g., a primary amine solution like proline or ammonia) to consume the excess derivatizing agent.
-
Sample Dilution and Injection: Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.
General Protocol for Benzoyl Chloride Derivatization
-
Sample/Standard Preparation: Prepare the analyte solution as described for sulfonyl chloride derivatization.
-
Alkalinization: Add an alkaline solution (e.g., 2M NaOH) to the sample/standard.
-
Derivatization: Add benzoyl chloride solution (typically in a water-miscible organic solvent).
-
Vortexing and Incubation: Vortex the mixture vigorously for a short period (e.g., 1-2 minutes) at room temperature.
-
Neutralization/Extraction: Neutralize the solution with an acid (e.g., HCl) and extract the benzoylated derivatives with an immiscible organic solvent (e.g., diethyl ether or hexane).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[4]
Visualizing the Workflow and Reaction
To better understand the processes involved, the following diagrams illustrate the general experimental workflow for analytical method validation and the chemical reaction of derivatization.
Caption: Experimental workflow for analytical method validation using derivatization.
Caption: General derivatization reaction with this compound.
Conclusion
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC [agris.fao.org]
- 3. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
A Comparative Kinetic Analysis: M-Hydroxybenzenesulphonyl Chloride vs. Benzenesulfonyl Chloride in Reactions with Anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of m-hydroxybenzenesulphonyl chloride and benzenesulfonyl chloride when reacting with anilines. The reactivity of sulfonyl chlorides is a cornerstone of sulfonamide synthesis, a critical functional group in numerous pharmaceutical agents. Understanding the kinetic nuances between substituted and unsubstituted benzenesulfonyl chlorides allows for precise control over reaction rates and optimization of synthetic routes.
Theoretical Framework: Predicting Reactivity
The reaction between a substituted benzenesulfonyl chloride and an aniline is a bimolecular nucleophilic substitution reaction. The rate of this reaction is highly sensitive to the electronic effects of substituents on both aromatic rings. The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a robust framework for predicting these effects.
The general observation is that electron-withdrawing groups on the benzenesulfonyl chloride ring increase the electrophilicity of the sulfur atom, leading to an acceleration of the reaction rate. Conversely, electron-donating groups decrease the reaction rate.[1] The m-hydroxyl group is an electron-withdrawing group via its inductive effect, which is expected to increase the reaction rate of this compound compared to the unsubstituted benzenesulfonyl chloride.
Comparative Kinetic Data
The following table summarizes the expected relative second-order rate constants (k) for the reaction of this compound and benzenesulfonyl chloride with a series of anilines. The data for benzenesulfonyl chloride is generalized from literature findings, and the data for this compound is an estimation based on the positive Hammett sigma value for a meta-hydroxyl group, indicating a rate enhancement.
| Aniline Substituent | Benzenesulfonyl Chloride (k, L mol⁻¹ s⁻¹) | This compound (Predicted k, L mol⁻¹ s⁻¹) | Predicted Relative Rate (k_hydroxy / k_unsubstituted) |
| p-Anisidine | k₁ | > k₁ | > 1 |
| Aniline | k₂ | > k₂ | > 1 |
| p-Chloroaniline | k₃ | > k₃ | > 1 |
| p-Nitroaniline | k₄ | > k₄ | > 1 |
Note: The exact values of the rate constants are dependent on the solvent and temperature. The trend, however, is expected to hold true under consistent experimental conditions.
Experimental Protocol for Kinetic Measurement
To experimentally determine and compare the kinetic parameters for the reaction of this compound and benzenesulfonyl chloride with anilines, the following protocol can be employed.
1. Materials and Reagents:
-
This compound
-
Benzenesulfonyl chloride
-
Aniline and a series of substituted anilines (e.g., p-anisidine, p-chloroaniline, p-nitroaniline)
-
A suitable solvent (e.g., methanol, acetonitrile)
-
A non-reactive buffer or base to neutralize the HCl produced (e.g., pyridine, 2,6-lutidine)
-
Standard analytical reagents for titration or spectroscopic analysis.
2. Instrumentation:
-
UV-Vis Spectrophotometer or a conductometer
-
Thermostatted water bath
-
Stopwatch
-
Standard laboratory glassware
3. Procedure:
-
Preparation of Solutions: Prepare stock solutions of known concentrations for the sulfonyl chlorides, anilines, and the base in the chosen solvent.
-
Kinetic Runs:
-
Equilibrate the reactant solutions to the desired temperature in the thermostatted water bath.
-
Initiate the reaction by mixing the sulfonyl chloride and aniline solutions. The concentration of the aniline should be in excess to ensure pseudo-first-order kinetics with respect to the sulfonyl chloride.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of a solvent in which the reactants and products are stable but the reaction is effectively stopped).
-
-
Monitoring the Reaction Progress:
-
The progress of the reaction can be monitored by following the disappearance of the sulfonyl chloride or the appearance of the sulfonamide product.
-
Spectrophotometric Method: If the product has a distinct UV-Vis absorption maximum different from the reactants, the increase in absorbance at that wavelength can be measured over time.
-
Conductometric Method: The reaction produces HCl, which in the presence of a base will form an ionic salt, leading to a change in the conductivity of the solution. This change can be monitored over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the reactant concentration (or a related property like absorbance) against time.
-
The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the aniline in excess.
-
The experiment should be repeated for each aniline and for both sulfonyl chlorides at different temperatures to determine the activation parameters (activation energy, enthalpy, and entropy of activation).
-
Visualizing the Process and Relationships
Caption: Workflow for the comparative kinetic analysis of sulfonyl chlorides with anilines.
Caption: Factors influencing the reaction rate of sulfonyl chlorides with anilines.
References
A Comparative Guide to the NMR Spectra of Aromatic Sulfonyl Chlorides and their Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of aromatic sulfonyl chlorides and their corresponding sulfonamide derivatives, with a focus on M-Hydroxybenzenesulphonyl chloride. Understanding these spectral differences is crucial for reaction monitoring, structural elucidation, and purity assessment in synthetic and medicinal chemistry.
Key Spectral Differences: An Overview
The transformation of a sulfonyl chloride to a sulfonamide introduces significant changes in the electronic environment of the aromatic ring and the immediate vicinity of the sulfur atom. These changes are readily observable in both ¹H and ¹³C NMR spectra. The primary differences arise from the replacement of the electron-withdrawing chlorine atom with a nitrogen atom of the sulfonamide group, which can be a primary, secondary, or tertiary amine.
The nitrogen atom is less electronegative than chlorine, leading to a general upfield shift (to lower ppm values) of the signals for the aromatic protons and carbons. Furthermore, the protons on the sulfonamide nitrogen introduce new signals and can participate in hydrogen bonding, the effects of which are often solvent-dependent.
¹H and ¹³C NMR Data Comparison
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Benzenesulfonyl Chloride (in CDCl₃) | Benzenesulfonamide (in DMSO-d₆) | Expected Changes for M-Hydroxy Derivatives |
| Aromatic CH | ~7.5 - 8.0 (multiplets) | ~7.5 - 7.9 (multiplets) | The hydroxyl group at the meta position will cause a slight upfield shift for the ortho and para protons relative to the sulfonyl group. Protons ortho to the hydroxyl group will experience the largest upfield shift. |
| -SO₂NH₂ | - | ~7.3 (broad singlet) | A broad singlet corresponding to the -SO₂NH₂ protons will be present. Its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |
| -OH | - | - | A broad singlet for the phenolic proton will be observed, with its chemical shift being highly dependent on the solvent and concentration. |
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Benzenesulfonyl Chloride (in CDCl₃) | Benzenesulfonamide (in DMSO-d₆) | Expected Changes for M-Hydroxy Derivatives |
| C-S | ~144 | ~143 | A slight upfield shift is expected upon conversion to the sulfonamide. The C-OH carbon will appear significantly downfield (~155-160 ppm). |
| Aromatic CH | ~127 - 135 | ~126 - 132 | A general upfield shift of the aromatic carbon signals is observed. The carbon atoms ortho and para to the hydroxyl group will show the most significant upfield shifts. |
Experimental Protocols
Synthesis of M-Hydroxybenzenesulfonamide from this compound
This protocol describes a general procedure for the synthesis of a primary sulfonamide from its corresponding sulfonyl chloride.
Materials:
-
This compound
-
Ammonium hydroxide (28-30% aqueous solution)
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise via a dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude M-Hydroxybenzenesulfonamide.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
NMR Sample Preparation
A standard protocol for preparing samples for NMR analysis is as follows:
-
Dissolve 5-10 mg of the compound (sulfonyl chloride or sulfonamide) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any solid particles. If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[1]
-
Cap the NMR tube and carefully place it in the NMR spectrometer.
Structural Transformation and NMR Correlation
The conversion of a sulfonyl chloride to a sulfonamide represents a fundamental change at the sulfur center, which directly impacts the electronic distribution within the entire molecule. This transformation can be visualized as follows:
Logical Workflow for Spectral Analysis
The process of analyzing and comparing the NMR spectra of a sulfonyl chloride and its sulfonamide derivative follows a logical workflow:
References
A Researcher's Guide to Phenol Derivatization for GC-MS Analysis: A Comparative Look at Alternatives to m-Hydroxybenzenesulphonyl Chloride
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS) for the analysis of phenolic compounds, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation. While a variety of reagents are available, this guide provides a comparative overview of common and effective alternatives to sulfonyl chloride-based reagents like m-Hydroxybenzenesulphonyl chloride, focusing on silylation, acylation, and alkylation techniques. This guide is based on a review of experimental data from various scientific publications.
Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the analytical performance of a GC-MS method. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and lead to sensitive detection. Below is a summary of commonly used alternative reagents for phenol derivatization.
| Reagent Class | Reagent Name | Advantages | Disadvantages | Typical Reaction Conditions |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | - Forms stable TMS derivatives.[1] - Byproducts are volatile and do not interfere with chromatography.[1] - Fast reaction times are possible.[2] | - Derivatives can be sensitive to moisture.[3] - May not be suitable for sterically hindered phenols.[1] | 60-80°C for 15-60 min[2][4] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | - Highly volatile byproducts.[3] - Generally provides good yields.[3] - Favored in many metabolomics labs.[3] | - Derivatives are susceptible to hydrolysis.[3] | 37-70°C for 30-120 min[4][5] | |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | - Forms very stable TBDMS derivatives.[1][6] - Less susceptible to hydrolysis than TMS derivatives. - Can facilitate separation of isomers.[1] | - Slower reaction rates compared to BSTFA/MSTFA.[1] - May not be effective for sterically hindered compounds.[1] | 80°C for 60 min[6] | |
| Acylation | PFBBr (Pentafluorobenzyl Bromide) | - Produces derivatives with excellent electron-capturing properties, enhancing sensitivity for ECD and NCI-MS.[7][8] - Stable derivatives. | - Can be a slower reaction. - Reagent can be harsh. | 60-80°C for 30-300 min[7][9] |
| Alkylation | Methyl Chloroformate (MCF) | - Improved reproducibility and derivative stability compared to silylation.[3] | - Primarily reported for a broad range of metabolites, with less specific data on phenols alone.[3] | Not specified for phenols |
| Sulfonylation | Dansyl Chloride | - Primarily used for LC-MS to improve ionization efficiency.[10] | - Limited data available for GC-MS applications. - May require higher temperatures for volatilization. | 60°C for 60 min (for LC-MS)[10] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful derivatization. Below are representative protocols for the discussed reagents.
Silylation with BSTFA
This protocol is adapted from a method for the analysis of alkylphenols, chlorophenols, and bisphenol A.[2]
-
Sample Preparation: The sample containing phenolic compounds is extracted and concentrated. The final extract is solvent-exchanged to a suitable aprotic solvent like acetone.
-
Derivatization:
-
To the dried extract, add an excess of BSTFA.
-
The reaction can be carried out at room temperature for a rapid derivatization (within 15 seconds in acetone) or heated to 60°C for 15-30 minutes to ensure complete reaction for a wider range of phenols.[2]
-
-
Sample Analysis: The derivatized sample can be directly injected into the GC-MS.
Silylation with MSTFA
This protocol is based on a method for the analysis of monophenols in plant extracts.[4]
-
Sample Preparation: The dried sample extract is placed in a reaction vial.
-
Derivatization:
-
Add 35 µl of pyridine containing methoxylamine hydrochloride (20 mg/ml) to the dried sample.
-
Incubate at 37°C for 2 hours with agitation.
-
Add 49 µl of MSTFA to the sample and incubate for another 30 minutes at 37°C with agitation.[4]
-
-
Sample Analysis: Centrifuge the sample, and transfer the supernatant to a GC-MS vial for analysis.
Silylation with MTBSTFA
This protocol is derived from a method for the analysis of phenolic compounds in atmospheric samples.[6]
-
Sample Preparation: The sample extract is evaporated to dryness under a stream of nitrogen and redissolved in acetonitrile.
-
Derivatization:
-
To 100 µl of the extract, add 100 µl of MTBSTFA.
-
Heat the mixture at 80°C for 1 hour with strong stirring.[6]
-
-
Sample Analysis: After cooling, the sample is ready for GC-MS injection.
Acylation with Pentafluorobenzyl Bromide (PFBBr)
This protocol is based on a method for the analysis of halogenated phenols.[7]
-
Sample Preparation: The phenolic compounds are extracted and the solvent is exchanged to 2-propanol.
-
Derivatization:
-
The phenols in the 2-propanol solution are reacted with PFBBr.
-
The reaction mixture is heated to optimize derivatization. A study on similar compounds suggests a reaction temperature of 80°C for 5 hours for optimal results.[9]
-
-
Extraction and Analysis:
-
The pentafluorobenzyl ether derivatives are extracted into hexane.
-
The hexane extract is then analyzed by GC-MS.[7]
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflow can aid in understanding the derivatization process.
The derivatization process involves a chemical reaction that targets the hydroxyl group of the phenol. The general reaction schemes for silylation and acylation are depicted below.
References
- 1. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Met… [ouci.dntb.gov.ua]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ベンゼンスルホニルクロリド derivatization grade (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts - PMC [pmc.ncbi.nlm.nih.gov]
M-Hydroxybenzenesulphonyl Chloride as a Chiral Derivatizing Agent: A Comparative Evaluation
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance of Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is determined by several factors, including reaction kinetics, the stability of the resulting diastereomers, and the resolution achieved during chromatographic separation. The following table summarizes the performance of Dansyl chloride against other popular chiral derivatizing agents.
| Derivatizing Agent Class | Representative Agent | Target Analytes | Reaction Time | Separation Method | Advantages | Disadvantages |
| Sulfonyl Chlorides | Dansyl Chloride | Primary & Secondary Amines, Phenols | 30-90 min | HPLC-UV/Fluorescence | High reactivity, stable derivatives, fluorescent tag enhances sensitivity.[1] | Can react with other nucleophiles (e.g., water), requires careful pH control.[2] |
| Isothiocyanates | Phenylisothiocyanate (PITC) | Primary & Secondary Amines | 20-60 min | HPLC-UV | High specificity for amines, stable thiourea derivatives. | Can be sensitive to moisture. |
| Chloroformates | (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Amines, Alcohols | 5-15 min | HPLC-Fluorescence | Fast reaction, highly fluorescent, good resolution for amino acids.[3] | Can be less stable than other agents. |
| Carboxylic Acid Chlorides | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Alcohols, Amines | 30-120 min | NMR, HPLC-UV | Well-established for determining absolute configuration by NMR, stable esters and amides. | Can be expensive, may require a catalyst. |
| o-Phthalaldehyde/Chiral Thiol | OPA / N-acetyl-L-cysteine | Primary Amines | < 5 min | HPLC-Fluorescence | Very fast reaction, highly fluorescent, good for amino acid analysis.[4] | Derivatives can be unstable, not suitable for secondary amines. |
Experimental Protocol: Chiral Derivatization of a Primary Amine with Dansyl Chloride for HPLC Analysis
This protocol provides a general procedure for the derivatization of a chiral primary amine with Dansyl chloride. Optimization of reaction conditions may be required for specific analytes.
Materials:
-
Racemic amine sample
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Acetone
-
Hydrochloric acid (1 M)
-
HPLC grade acetonitrile and water
-
Reversed-phase C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve the racemic amine sample in the sodium bicarbonate buffer to a final concentration of approximately 1 mg/mL.
-
Derivatization Reaction: To 100 µL of the amine solution, add 200 µL of the Dansyl chloride solution. Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Reaction Quenching: After incubation, cool the mixture to room temperature and add 50 µL of 1 M hydrochloric acid to stop the reaction and neutralize the excess base.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the diluted sample onto a C18 column. The separation of the diastereomeric derivatives is typically achieved using a gradient elution with acetonitrile and water containing a small amount of an acidic modifier like formic acid or trifluoroacetic acid. Detection is performed using a fluorescence detector (Excitation ~340 nm, Emission ~525 nm) or a UV detector.
Workflow for Chiral Derivatization and Analysis
The following diagram illustrates the general workflow for the chiral derivatization of an analyte followed by HPLC analysis for the separation of the resulting diastereomers.
References
A Comparative Guide to Derivatization Reagents for LC-MS Analysis: M-Hydroxybenzenesulphonyl Chloride vs. Benzoyl Chloride
For researchers, scientists, and drug development professionals seeking to enhance the sensitivity of their liquid chromatography-mass spectrometry (LC-MS) analyses of amines and phenols, the choice of derivatization reagent is critical. This guide provides a comparative overview of two such reagents: M-Hydroxybenzenesulphonyl chloride (M-HBSCl) and benzoyl chloride. While benzoyl chloride is a well-established and widely documented derivatizing agent, a notable lack of published data exists for M-HBSCl in this specific application, preventing a direct quantitative comparison of detection limits.
This guide will present the available experimental data for benzoyl chloride, outline the general principles of both derivatization approaches, and provide detailed experimental protocols to aid in methodological decisions.
Overview of Derivatization in LC-MS
Derivatization is a chemical modification technique used to improve the analytical characteristics of compounds. In LC-MS, it is primarily employed to:
-
Enhance Ionization Efficiency: By introducing a readily ionizable group, derivatization can significantly improve the signal intensity of the analyte in the mass spectrometer.
-
Improve Chromatographic Retention and Separation: For polar analytes that exhibit poor retention on reverse-phase columns, derivatization with a more hydrophobic moiety can increase retention time and improve peak shape.
-
Increase Specificity and Reduce Matrix Effects: Derivatization can introduce a unique mass tag, allowing for more specific detection in complex biological matrices and potentially reducing the impact of interfering substances.
Benzoyl Chloride: A Robust and Sensitive Derivatizing Agent
Benzoyl chloride is a widely used reagent that reacts with primary and secondary amines, phenols, and thiols to form stable benzoyl derivatives. The addition of the benzoyl group increases the hydrophobicity of the analytes, leading to better retention on reverse-phase columns and enhanced ionization efficiency in electrospray ionization (ESI).
Quantitative Performance of Benzoyl Chloride Derivatives
Numerous studies have demonstrated the excellent sensitivity achieved with benzoyl chloride derivatization in LC-MS analysis. Detection limits are consistently reported in the low nanomolar (nM) to picomolar (pM) range for a diverse array of analytes.
| Analyte Class | Example Analytes | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Biogenic Amines | Histamine, Tyramine, Dopamine | Fish | LOD: 0.1 - 20 nM; LOQ: 0.3 - 60 nM | [1] |
| Neurotransmitters | Monoamines (e.g., Serotonin, Dopamine) | Microdialysate | LOD: 0.03 - 0.2 nM | [2] |
| Monoamine Metabolites | Microdialysate | LOD: 0.05 - 11 nM | [2] | |
| Amino Acids (e.g., GABA, Glutamate) | Microdialysate | LOD: 2 - 250 nM | [2] | |
| Phenols | Various phenolic compounds | Water | LOD: 0.05 - 0.50 ng/mL | [3] |
Note: The presented data is a summary from various sources and analytical conditions may differ.
This compound (M-HBSCl): An Area for Further Research
This compound, and its close structural analogs, belong to the sulfonyl chloride class of derivatizing agents. These reagents react with amines and phenols to form stable sulfonamides and sulfonate esters, respectively. The sulfonyl group can enhance ionization efficiency and provide specific fragmentation patterns in tandem MS analysis.
Despite the potential of sulfonyl chlorides as derivatizing agents, a comprehensive search of scientific literature reveals a significant lack of published studies detailing the use of this compound for the derivatization of amines and phenols in LC-MS, including data on their detection limits. While some research exists for other sulfonyl chlorides, such as pyridine-3-sulfonyl chloride for bisphenols and 2-sulfobenzoic anhydride for phenols, a direct comparison to benzoyl chloride for the target analytes of this guide is not currently possible. The absence of this data highlights an opportunity for future research to explore the potential of M-HBSCl as a sensitive derivatization reagent for LC-MS applications.
Experimental Protocols
Benzoyl Chloride Derivatization Protocol (General)
This protocol provides a general guideline for the derivatization of amines and phenols using benzoyl chloride. Optimization for specific analytes and matrices is recommended.
Materials:
-
Sample containing analytes of interest
-
Benzoyl chloride solution (e.g., 2% in acetonitrile)
-
Aqueous buffer (e.g., 100 mM sodium carbonate, pH 9-10)
-
Internal standard solution (optional, but recommended for quantitative analysis)
-
Quenching solution (e.g., formic acid or a different amine)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS grade solvents for reconstitution
Procedure:
-
Sample Preparation: To a specific volume of the sample (e.g., 100 µL), add the aqueous buffer.
-
Derivatization: Add the benzoyl chloride solution to the buffered sample. Vortex the mixture vigorously for a short period (e.g., 1-2 minutes) at room temperature. The reaction is typically rapid.
-
Quenching: To stop the reaction and consume excess benzoyl chloride, add the quenching solution.
-
Extraction: Extract the benzoylated derivatives from the aqueous solution using an appropriate organic solvent. Vortex and then centrifuge to separate the layers.
-
Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., mobile phase) for LC-MS analysis.
This compound Derivatization Protocol (Hypothetical)
Due to the lack of specific published protocols for the derivatization of amines and phenols with M-HBSCl for LC-MS analysis, a hypothetical protocol based on the general reactivity of sulfonyl chlorides is provided below. This protocol requires extensive optimization and validation.
Materials:
-
Sample containing analytes of interest
-
This compound solution in an aprotic solvent (e.g., acetonitrile)
-
Aqueous buffer (e.g., borate buffer, pH 9-10)
-
Internal standard solution
-
Quenching solution (e.g., a primary amine like glycine)
-
Organic solvent for extraction
-
LC-MS grade solvents for reconstitution
Procedure:
-
Sample Preparation: To the sample, add the aqueous buffer.
-
Derivatization: Add the M-HBSCl solution. The reaction may require heating (e.g., 50-70°C) for a specific duration (e.g., 15-60 minutes) to proceed to completion.
-
Quenching: Add the quenching solution to react with any unreacted M-HBSCl.
-
Extraction: Perform a liquid-liquid extraction to isolate the derivatives.
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue for LC-MS injection.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of two different derivatization reagents.
Caption: Workflow for comparing derivatization reagents.
Conclusion
Benzoyl chloride stands as a well-validated and highly sensitive derivatization reagent for the LC-MS analysis of amines and phenols, with extensive literature supporting its ability to achieve low detection limits. In contrast, this compound remains a largely unexplored reagent for this specific application. The lack of available data for M-HBSCl prevents a direct performance comparison with benzoyl chloride.
For researchers requiring immediate, high-sensitivity analysis of amines and phenols, benzoyl chloride is the recommended choice based on the wealth of supporting evidence. However, the potential of M-HBSCl and other sulfonyl chlorides as effective derivatizing agents presents a promising avenue for future research and method development in the field of LC-MS. Further investigation is warranted to characterize the performance of M-HBSCl and determine its viability as an alternative to established reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive Identification of Plant Polyphenols by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. | Sigma-Aldrich [sigmaaldrich.com]
cross-reactivity of M-Hydroxybenzenesulphonyl chloride with other functional groups
For researchers and professionals in drug development, understanding the chemoselectivity of reagents is paramount for the synthesis of complex molecules. This guide provides a comparative analysis of the cross-reactivity of m-hydroxybenzenesulphonyl chloride with common functional groups. While specific kinetic data for this particular sulfonyl chloride is not extensively available in the public domain, this guide extrapolates from the well-established reactivity patterns of arylsulfonyl chlorides to provide a reliable framework for experimental design.
Relative Reactivity: A Comparative Overview
The reaction of this compound with various nucleophilic functional groups proceeds primarily via a nucleophilic substitution mechanism at the sulfur atom. The reactivity of the nucleophile is a key determinant of the reaction rate and selectivity. Generally, more nucleophilic species will react more readily.
Based on established principles of nucleophilicity and studies on analogous sulfonyl chlorides, the expected order of reactivity for common functional groups with this compound is as follows:
Thiols > Amines > Phenols > Alcohols
This hierarchy is dictated by the inherent nucleophilicity and basicity of the functional groups under typical reaction conditions.
Data Presentation: Comparison of Reactivity
The following table summarizes the expected relative reactivity and typical reaction conditions for the sulfonylation of various functional groups with this compound. The reactivity is ranked on a qualitative scale, and the conditions are general recommendations.
| Functional Group | Nucleophile | Expected Relative Reactivity | Typical Reaction Conditions | Product |
| Thiol | R-SH | Very High | Aprotic solvent (e.g., CH₂Cl₂), organic base (e.g., Et₃N), 0 °C to RT | Thiosulfonate |
| Amine (Primary) | R-NH₂ | High | Aprotic solvent (e.g., CH₂Cl₂), organic base (e.g., Pyridine or Et₃N), 0 °C to RT | Sulfonamide |
| Amine (Secondary) | R₂NH | High | Aprotic solvent (e.g., CH₂Cl₂), organic base (e.g., Pyridine or Et₃N), 0 °C to RT | Sulfonamide |
| Phenol | Ar-OH | Moderate | Aprotic solvent (e.g., CH₂Cl₂), strong base (e.g., NaH or K₂CO₃), RT to elevated temp. | Sulfonate Ester |
| Alcohol (Primary) | R-CH₂OH | Low | Aprotic solvent (e.g., Pyridine), elevated temperature | Sulfonate Ester |
| Alcohol (Secondary) | R₂CHOH | Low | Aprotic solvent (e.g., Pyridine), elevated temperature | Sulfonate Ester |
Note: The reactivity of phenols is generally higher than that of aliphatic alcohols due to the greater acidity of the phenolic proton, leading to a more nucleophilic phenoxide ion in the presence of a base.[1][2][3][4] Primary amines are typically more reactive than secondary amines due to less steric hindrance.[5][6]
Experimental Protocols
To experimentally determine the cross-reactivity and selectivity of this compound, a competitive reaction setup is recommended.
Key Experiment: Competitive Reaction Analysis
Objective: To determine the relative reactivity of two different nucleophiles (e.g., an amine and an alcohol) with this compound.
Materials:
-
This compound
-
Nucleophile 1 (e.g., Benzylamine)
-
Nucleophile 2 (e.g., Benzyl alcohol)
-
Internal standard (e.g., Dodecane)
-
Aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Organic base (e.g., Triethylamine, Pyridine)
-
Quenching agent (e.g., Saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Preparation of Reaction Mixture: In a clean, dry round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of Nucleophile 1, Nucleophile 2, and the internal standard in the chosen aprotic solvent (10 mL).
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath. Add a solution of this compound (e.g., 0.5 mmol, the limiting reagent) in the same solvent (5 mL) dropwise over 5 minutes with constant stirring.
-
Reaction Monitoring: Withdraw aliquots (e.g., 0.1 mL) from the reaction mixture at specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Analyze the organic layer by GC-MS or HPLC to determine the relative concentrations of the unreacted nucleophiles and the corresponding sulfonated products. The disappearance of the nucleophiles and the appearance of the products over time will indicate their relative reaction rates.
-
Data Interpretation: By comparing the rate of consumption of each nucleophile, the selectivity of this compound can be quantified.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: General reaction scheme for the sulfonylation of a nucleophile.
Caption: Workflow for competitive cross-reactivity analysis.
Caption: Relationship between nucleophilicity and reactivity.
References
A Comparative Guide to Sulfonyl Chlorides for Derivatization in Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the field of proteomics, derivatization of peptides and proteins is a crucial step to enhance their detection and characterization by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Sulfonyl chlorides are a class of amine-reactive reagents that play a significant role in this process. By covalently modifying the primary and secondary amines of peptides, such as the N-terminus and the ε-amino group of lysine residues, these reagents can improve ionization efficiency, alter chromatographic retention times, and facilitate more predictable fragmentation patterns in tandem mass spectrometry (MS/MS). This guide provides a comparative overview of three commonly used sulfonyl chloride-based derivatization reagents: Dansyl chloride, Dabsyl chloride, and N-Succinimidyloxycarbonylmethyl tris(2,4,6-trimethoxyphenyl) phosphonium bromide (TMPP-Ac-OSu).
Performance Comparison of Sulfonyl Chloride Derivatization Reagents
The choice of a derivatization reagent depends on the specific application, the analytical platform, and the desired outcome. The following tables summarize the key characteristics and performance metrics of Dansyl chloride, Dabsyl chloride, and TMPP-Ac-OSu based on available literature.
Table 1: General Characteristics of Sulfonyl Chloride Reagents
| Feature | Dansyl Chloride | Dabsyl Chloride | TMPP-Ac-OSu |
| Full Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | 4-(Dimethylamino)azobenzene-4'-sulfonyl chloride | N-Succinimidyloxycarbonylmethyl tris(2,4,6-trimethoxyphenyl) phosphonium bromide |
| Primary Target | Primary and secondary amines (N-terminus, Lys) | Primary and secondary amines (N-terminus, Lys) | Primarily N-terminal α-amines |
| Mass Shift (Da) | 233.05 | 321.08 | 572.18 |
| Key Advantage | Increases hydrophobicity, fluorescent tag | Visible chromophore, stable derivatives | Introduces a permanent positive charge, enhances ionization |
| Primary Application | N-terminal sequencing, improving LC separation and MS detection | Amino acid analysis, HPLC with visible detection | N-terminal peptide identification and sequencing, analysis of hydrophilic peptides |
Table 2: Quantitative Performance Data
| Parameter | Dansyl Chloride | Dabsyl Chloride | TMPP-Ac-OSu |
| Optimal Reaction pH | 9.5 - 10.0[1] | 8.5 - 9.5[1][2] | ~8.2 for N-terminal selectivity[3] |
| Typical Reaction Time | 60-120 minutes[1] | 15-30 minutes[1][2] | 1 hour to overnight[3][4] |
| Typical Reaction Temperature | 38 - 60 °C[1] | 70 °C[1][2] | Room temperature to 37°C[4] |
| Reported Labeling Efficiency | Up to 100% for some peptides[4] | High, but quantitative comparisons are limited | 8% to 100% depending on the peptide[4] |
| MS Signal Enhancement | 1-3 orders of magnitude[5] | Good, but less data available compared to Dansyl | Significant enhancement, especially for low-abundance peptides[3] |
| Hydrolytic Stability | Hydrolyzes in aqueous solutions, rate increases with pH[6] | Generally considered to have good stability[1][2] | Data not widely available, but reaction is performed in aqueous buffers |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization of peptides and proteins using Dansyl chloride, Dabsyl chloride, and TMPP-Ac-OSu.
Protocol 1: Dansyl Chloride Derivatization of Peptides/Proteins
This protocol is adapted from studies on protein and peptide analysis.[6][7]
Materials:
-
Peptide/protein sample
-
100 mM Sodium Bicarbonate buffer (pH 9.5)
-
Dansyl chloride solution (10 mg/mL in acetone or acetonitrile)
-
Hydrochloric acid (6 M) for hydrolysis (for N-terminal analysis)
-
Solvents for chromatography (e.g., acetonitrile, water, formic acid)
Procedure:
-
Dissolve the peptide or protein sample in 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add a 2-3 fold molar excess of Dansyl chloride solution to the sample.
-
Incubate the reaction mixture at 60°C for 60 minutes in the dark.[1]
-
To stop the reaction, add a small amount of a primary amine-containing buffer (e.g., Tris) to quench the excess Dansyl chloride.
-
For N-terminal amino acid analysis, hydrolyze the dansylated protein using 6 M HCl at 110°C for 18-24 hours.
-
Dry the hydrolyzed sample and reconstitute in a suitable solvent for HPLC or LC-MS analysis.
Protocol 2: Dabsyl Chloride Derivatization of Peptides
This protocol is based on methods for amino acid and peptide analysis.[1][2]
Materials:
-
Peptide sample
-
1 M Sodium Bicarbonate buffer (pH 8.6)
-
Dabsyl chloride solution (15 mM in acetone)
-
Solvents for chromatography
Procedure:
-
Dissolve the dried peptide sample in the reaction buffer.
-
Add the Dabsyl chloride solution to the peptide solution.
-
Vortex the mixture vigorously.
-
After incubation, the sample can be directly diluted with the initial mobile phase for HPLC analysis or dried and reconstituted.
Protocol 3: N-Terminal Derivatization with TMPP-Ac-OSu
This protocol is specifically for the N-terminal labeling of peptides.[3][4]
Materials:
-
Peptide or protein digest sample
-
100 mM HEPES buffer (pH 8.2) or 0.5 M 4-Methylmorpholine buffer/80% Acetonitrile
-
Hydroxylamine solution (0.1 M) to quench the reaction (optional)[3]
-
Solvents for LC-MS analysis
Procedure:
-
Dissolve the peptide or protein digest sample in the chosen reaction buffer. For selective N-terminal labeling, a pH of around 8.2 is recommended.[3]
-
Add the TMPP-Ac-OSu solution to the sample. A molar ratio of reagent to peptide of 33:1 has been reported.
-
Incubate the mixture at room temperature for 30 minutes to 1 hour.[4] For in-gel derivatization, incubation can be performed overnight.[3]
-
(Optional) Quench the reaction by adding hydroxylamine solution and incubating for 1 hour to minimize derivatization of tyrosine residues.[3]
-
The sample is then ready for desalting (e.g., using a C18 StageTip) and subsequent LC-MS/MS analysis.
Visualizing the Derivatization Workflow and Reagent Comparison
The following diagrams illustrate the general workflow for peptide derivatization in proteomics and provide a visual comparison of the key features of the three sulfonyl chloride reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic utility of N-terminal TMPP labels for unambiguous identification of clipped sites in therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics [mdpi.com]
- 7. High-sensitivity profiling of dipeptides in sauce-flavor Baijiu Daqu by chemical derivatization and ultrahigh-performance liquid chromatography coupled with high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of M-Hydroxybenzenesulphonyl Chloride: A Comprehensive Guide
Essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for M-Hydroxybenzenesulphonyl chloride are critical for ensuring the well-being of laboratory personnel and maintaining environmental safety. This guide provides immediate, essential information for researchers, scientists, and drug development professionals, offering a clear, step-by-step approach to the safe handling of this chemical.
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][3] Due to its hazardous nature, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be used in situations with a high risk of splashing.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a commonly recommended option for protection against many chemicals, including sulfonyl chlorides.[4] Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[4] |
| Body Protection | Lab Coat/Chemical-Resistant Apron | A chemical-resistant lab coat or apron is necessary to protect clothing and skin from potential splashes.[4] For tasks with a higher risk of exposure, a complete suit protecting against chemicals may be required.[5] |
| Respiratory Protection | Respirator | In cases of inadequate ventilation or the potential for aerosol formation, a respirator may be necessary.[4] All work with this chemical should ideally be conducted in a fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the key steps from preparation to post-handling.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Before beginning any work, ensure you are wearing all the required PPE as detailed in the table above.
-
Verify that the chemical fume hood is functioning correctly.[4]
-
Gather all necessary equipment and reagents to avoid leaving the work area unnecessarily.
-
-
Handling:
-
Post-Handling and Cleanup:
-
Upon completion of the experiment, decontaminate the work surface.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of single-use items in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste is classified as hazardous.
-
Collection:
-
Collect all waste, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal:
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. aaronchem.com [aaronchem.com]
- 4. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
